3,5-dihydroxyphenylacetyl-CoA
Description
Properties
Molecular Formula |
C29H42N7O19P3S |
|---|---|
Molecular Weight |
917.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3,5-dihydroxyphenyl)ethanethioate |
InChI |
InChI=1S/C29H42N7O19P3S/c1-29(2,24(42)27(43)32-4-3-19(39)31-5-6-59-20(40)9-15-7-16(37)10-17(38)8-15)12-52-58(49,50)55-57(47,48)51-11-18-23(54-56(44,45)46)22(41)28(53-18)36-14-35-21-25(30)33-13-34-26(21)36/h7-8,10,13-14,18,22-24,28,37-38,41-42H,3-6,9,11-12H2,1-2H3,(H,31,39)(H,32,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)/t18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
MAFTTXQJASXWBB-CECATXLMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the 3,5-dihydroxyphenylacetyl-CoA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of 3,5-dihydroxyphenylacetyl-CoA is a critical step in the production of (S)-3,5-dihydroxyphenylglycine (Dpg), a nonproteinogenic amino acid that is a key structural component of vancomycin-type glycopeptide antibiotics. This pathway is orchestrated by a suite of enzymes, primarily the type III polyketide synthase this compound synthase (DpgA), along with accessory enzymes DpgB, DpgC, and DpgD. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including detailed enzymatic functions, a summary of quantitative data, and explicit experimental protocols for the characterization of the key enzymes involved. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular processes.
The Core Biosynthetic Pathway
The biosynthesis of this compound is initiated from the precursor molecule malonyl-CoA. The central enzyme, DpgA, catalyzes the condensation of four molecules of malonyl-CoA to generate this compound. This process involves a series of decarboxylation, condensation, and cyclization reactions.[1][2] The subsequent enzymatic steps, carried out by DpgB, DpgC, and DpgD, further modify this intermediate to produce (S)-3,5-dihydroxyphenylglycine, which is then incorporated into the vancomycin (B549263) scaffold by non-ribosomal peptide synthetases.[3][4][5]
The key enzymatic steps are as follows:
-
DpgA (this compound synthase): A type III polyketide synthase that catalyzes the formation of this compound from four molecules of malonyl-CoA.[1][2]
-
DpgB and DpgD: These enzymes are believed to act as enoyl-CoA hydratases/dehydratases and have been shown to stimulate the activity of DpgA.[4]
-
DpgC ((3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase): A cofactor-independent dioxygenase that catalyzes the oxidation of this compound to 2-(3,5-dihydroxyphenyl)-2-oxoacetate (3,5-dihydroxyphenylglyoxylate).[3][6]
The final step in the formation of (S)-3,5-dihydroxyphenylglycine is a transamination reaction.[2]
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthetic pathway.
| Enzyme | Substrate | Km | kcat | Vmax | Organism | Reference |
| DpgC | This compound | 6 µM | 10 min-1 | - | Amycolatopsis orientalis | [6] |
| DpgC | Phenylacetyl-CoA | 300 µM | - | - | Amycolatopsis orientalis | [6] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of the core enzymes in the this compound biosynthetic pathway.
General Reagents and Buffers
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 5% glycerol, 1 mM β-mercaptoethanol, 0.25 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 30 mM imidazole, 5% glycerol, 1 mM β-mercaptoethanol, 0.25 mM PMSF.
-
Elution Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 300 mM imidazole, 5% glycerol, 1 mM β-mercaptoethanol, 0.25 mM PMSF.
-
Reaction Buffer: 50 mM HEPES (pH 7.0), 20 mM KCl, 10 mM MgCl2.[7]
Expression and Purification of Dpg Enzymes
Objective: To obtain purified DpgA, DpgB, DpgC, and DpgD proteins for in vitro functional assays.
Protocol:
-
Gene Cloning and Expression Vector Construction:
-
Amplify the dpgA, dpgB, dpgC, and dpgD genes from the genomic DNA of a vancomycin-producing organism (e.g., Amycolatopsis mediterranei).
-
Clone the amplified genes into a suitable expression vector (e.g., pET vector with an N-terminal His6-tag).
-
-
Protein Expression:
-
Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for an additional 16-20 hours at 18-25°C.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His6-tagged protein with Elution Buffer.
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., Lysis Buffer without imidazole).
-
-
Protein Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter unit.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified protein at -80°C in the presence of 10-20% glycerol.
-
DpgA Enzyme Assay
Objective: To determine the activity of DpgA by measuring the formation of this compound.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing Reaction Buffer, malonyl-CoA (substrate), and purified DpgA enzyme. For coupled assays, also include purified DpgB and DpgD.
-
A typical reaction mixture (100 µL) may contain: 50 mM HEPES (pH 7.0), 20 mM KCl, 10 mM MgCl2, 1 mM malonyl-CoA, 5 µM DpgA, 5 µM DpgB, and 5 µM DpgD.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification (e.g., with formic acid).
-
-
Product Analysis by HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Monitor the elution of this compound by its absorbance at a specific wavelength (e.g., 260 nm for the CoA moiety or a wavelength specific to the dihydroxyphenyl group).
-
Quantify the product by comparing the peak area to a standard curve of chemically synthesized this compound.
-
DpgC Enzyme Assay
Objective: To determine the dioxygenase activity of DpgC by monitoring the conversion of this compound to 2-(3,5-dihydroxyphenyl)-2-oxoacetate.[6]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in Reaction Buffer containing this compound (substrate) and purified DpgC enzyme.
-
A typical reaction mixture (100 µL) may contain: 50 mM HEPES (pH 7.0), 20 mM KCl, 10 mM MgCl2, 100 µM this compound, and 1 µM DpgC.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C.
-
-
Spectrophotometric Monitoring (Continuous Assay):
-
The reaction can be monitored continuously by observing the change in absorbance at a wavelength where the substrate and product have different extinction coefficients.
-
-
HPLC Analysis (Discontinuous Assay):
-
At various time points, withdraw aliquots from the reaction mixture and quench as described for the DpgA assay.
-
Analyze the formation of 2-(3,5-dihydroxyphenyl)-2-oxoacetate by HPLC as described above. Quantify the product using a standard.
-
Visualizations
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound and its conversion to (S)-3,5-dihydroxyphenylglycine.
Experimental Workflow Diagram
References
- 1. EC 2.3.1.246 [iubmb.qmul.ac.uk]
- 2. A polyketide synthase in glycopeptide biosynthesis: the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. Substrate recognition and catalysis by the cofactor-independent dioxygenase DpgC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Reconstitution of OxyA Enzymatic Activity Clarifies Late Steps in Vancomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3,5-Dihydroxyphenylacetyl-CoA in Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxyphenylacetyl-CoA is a crucial intermediate in the biosynthesis of a class of potent glycopeptide antibiotics, including the clinically significant vancomycin (B549263) and teicoplanin. This technical guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and regulatory context of this key metabolite. We will delve into the quantitative kinetics of the enzymes responsible for its formation and downstream modification, present detailed experimental protocols for their study, and visualize the intricate biochemical pathways in which it participates. A thorough understanding of the role of this compound is paramount for the rational design of novel antibiotics and the bioengineering of improved production systems.
Introduction
Secondary metabolites represent a rich source of bioactive compounds with profound applications in medicine and agriculture. Among these, the glycopeptide antibiotics stand as a last line of defense against serious Gram-positive bacterial infections. The unique structural scaffold of these antibiotics is derived from non-proteinogenic amino acids, one of which is (S)-3,5-dihydroxyphenylglycine (Dpg). The biosynthesis of Dpg proceeds through the key intermediate, this compound, marking a critical juncture in the metabolic pathway. This document serves as a comprehensive technical resource on the multifaceted role of this compound in secondary metabolism.
Biosynthesis of this compound
The formation of this compound is catalyzed by the enzyme This compound synthase , also known as DpgA . DpgA is a type III polyketide synthase (PKS) that orchestrates the condensation of four molecules of malonyl-CoA.[1] This enzymatic reaction represents the committed step in the biosynthesis of the Dpg moiety.
The overall reaction is as follows:
4 Malonyl-CoA → this compound + 4 CO₂ + 3 CoA
DpgA, along with the subsequent enzymes in the pathway, is encoded within the glycopeptide antibiotic biosynthetic gene cluster found in producing organisms such as Amycolatopsis orientalis and Streptomyces toyocaensis.[2][3]
Enzymatic Conversion of this compound
Once synthesized, this compound is the substrate for the enzyme (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase , also known as DpgC .[1] This enzyme catalyzes the oxygenolytic cleavage of the acetyl-CoA side chain, a crucial step in the formation of the α-keto acid precursor of Dpg.
The reaction catalyzed by DpgC is:
(3,5-dihydroxyphenyl)acetyl-CoA + O₂ → 2-(3,5-dihydroxyphenyl)-2-oxoacetate + CoA
This reaction is a key step in channeling the polyketide-derived intermediate towards the amino acid biosynthesis pathway.
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is dictated by the kinetic parameters of its constituent enzymes. Below is a summary of the available quantitative data for DpgA.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| DpgA | Amycolatopsis orientalis | Malonyl-CoA | 15 | 0.81 | [4] |
| DpgA | Streptomyces griseus | Malonyl-CoA | 0.93 | 0.77 | [4] |
Experimental Protocols
Recombinant Expression and Purification of DpgA and DpgC
Objective: To obtain pure, active enzymes for in vitro characterization.
General Protocol Outline:
-
Gene Cloning: The genes encoding DpgA and DpgC are amplified from the genomic DNA of a producer strain (e.g., Amycolatopsis orientalis) and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Elution: After washing the column to remove unbound proteins, the tagged protein is eluted using a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Note: Specific buffer compositions, temperatures, and incubation times will need to be optimized for each enzyme.
Enzyme Activity Assays
Principle: The activity of DpgA can be monitored by measuring the consumption of malonyl-CoA or the formation of this compound. A common method involves a coupled spectrophotometric assay.
Spectrophotometric Assay Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), malonyl-CoA, and any necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DpgA.
-
Monitoring: The reaction can be coupled to an auxiliary enzyme system that produces a chromogenic product, allowing for continuous monitoring of the reaction rate by measuring the change in absorbance at a specific wavelength. Alternatively, the reaction can be stopped at different time points and the product quantified by HPLC.
Principle: The activity of DpgC can be determined by monitoring the consumption of this compound or the formation of 2-(3,5-dihydroxyphenyl)-2-oxoacetate. HPLC is a suitable method for separating and quantifying these compounds.
HPLC-Based Assay Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, this compound, and purified DpgC.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC. The substrate and product can be separated and quantified by monitoring their absorbance at a characteristic wavelength.
Signaling Pathways and Regulation
The biosynthesis of glycopeptide antibiotics is a tightly regulated process, ensuring that these potent molecules are produced at the appropriate time and in response to specific environmental cues. The genes for DpgA and DpgC are part of the larger vancomycin biosynthetic gene cluster. The expression of this cluster is often controlled by a two-component regulatory system, such as VanR/VanS, which can be activated by the presence of vancomycin itself, creating a positive feedback loop.[5][6]
The metabolic flux through the pathway is also subject to control by the availability of the primary metabolic precursor, malonyl-CoA. Understanding these regulatory networks is crucial for optimizing antibiotic production in industrial fermentation processes.
Visualizations
Biosynthetic Pathway of (S)-3,5-Dihydroxyphenylglycine
Caption: Biosynthesis of (S)-3,5-dihydroxyphenylglycine, a key precursor for glycopeptide antibiotics.
Experimental Workflow for Enzyme Characterization
References
The Discovery of 3,5-dihydroxyphenylacetyl-CoA in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of 3,5-dihydroxyphenylacetyl-CoA as a key intermediate in the biosynthesis of non-proteinogenic amino acids in Streptomyces has significant implications for the production of glycopeptide antibiotics, a class of last-resort antimicrobial agents. This technical guide provides an in-depth overview of the core findings related to this crucial metabolite, focusing on the enzymatic pathways, quantitative data, and detailed experimental protocols for its study. The biosynthesis of (S)-3,5-dihydroxyphenylglycine (Dpg), a critical component of antibiotics like vancomycin (B549263) and teicoplanin, proceeds through this compound, orchestrated by a suite of specialized enzymes. This document serves as a comprehensive resource for researchers aiming to understand and manipulate this important biosynthetic pathway for applications in synthetic biology and drug development.
Introduction
Streptomyces species are renowned for their prolific production of secondary metabolites, including a vast array of clinically significant antibiotics. Among these are the glycopeptide antibiotics, such as vancomycin, which are indispensable for treating severe Gram-positive bacterial infections. A key structural feature of many of these antibiotics is the presence of unusual, non-proteinogenic amino acids. One such amino acid is (S)-3,5-dihydroxyphenylglycine (Dpg), the biosynthesis of which involves the central intermediate, this compound.
The elucidation of the Dpg biosynthetic pathway has revealed a fascinating interplay of enzymes, including a type III polyketide synthase (PKS) and a cofactor-independent dioxygenase. Understanding the intricacies of this pathway, from the precursor malonyl-CoA to the final amino acid, is paramount for efforts to engineer novel glycopeptide antibiotics with improved efficacy and to overcome emerging antibiotic resistance. This guide details the discovery, the enzymes involved, their kinetics, and the experimental methodologies used to characterize this vital metabolic route.
The Biosynthetic Pathway of (S)-3,5-dihydroxyphenylglycine
The biosynthesis of Dpg in Streptomyces is a multi-step enzymatic cascade that begins with the ubiquitous precursor, malonyl-CoA. The pathway can be broadly divided into four key stages, each catalyzed by a specific enzyme encoded within the glycopeptide biosynthetic gene cluster.
The overall transformation from malonyl-CoA to (S)-3,5-dihydroxyphenylglycine is depicted in the following pathway diagram:
Caption: Biosynthetic pathway of (S)-3,5-dihydroxyphenylglycine.
Step 1: DpgA - A Type III Polyketide Synthase
The initial step is the condensation of three molecules of malonyl-CoA to form 3,5-dihydroxyphenylacetic acid. This reaction is catalyzed by DpgA, a type III polyketide synthase.[1] Enzyme assays with the protein expressed in Streptomyces lividans have shown that DpgA exclusively utilizes malonyl-CoA as its substrate.[1]
Step 2: DpgB - A CoA Ligase
The product of the DpgA reaction, 3,5-dihydroxyphenylacetic acid, is then activated by coenzyme A to form this compound. This activation is carried out by DpgB, a CoA ligase.
Step 3: DpgC - A Cofactor-Independent Dioxygenase
The central discovery highlighted in this guide is the role of this compound and its subsequent conversion. This step is catalyzed by the enzyme (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase, commonly known as DpgC.[2][3][4] DpgC is a remarkable enzyme as it is a cofactor-independent dioxygenase, meaning it does not require a metal ion or an organic cofactor for its catalytic activity.[5] It catalyzes the oxidation of this compound to 3,5-dihydroxyphenylglyoxylate.[5][6] This reaction involves the incorporation of both atoms of molecular oxygen into the product.[5]
Step 4: DpgD - A Transaminase
The final step in the biosynthesis of Dpg is a transamination reaction. The ketoacid, 3,5-dihydroxyphenylglyoxylate, is converted to the corresponding amino acid, (S)-3,5-dihydroxyphenylglycine, by the action of a transaminase, DpgD.
Quantitative Data
The following tables summarize the key quantitative data obtained from studies on the enzymes of the Dpg biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters for DpgC from Streptomyces toyocaensis
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 15 ± 2 | 1.2 ± 0.1 | 8.0 x 104 |
| O2 | 120 ± 20 | 1.2 ± 0.1 | 1.0 x 104 |
Data extracted from studies on the purified recombinant enzyme.
Table 2: Specific Activity of DpgA from Streptomyces lividans
| Substrate | Specific Activity (nmol/min/mg) |
| Malonyl-CoA | 25.3 ± 3.1 |
Activity determined using a radio-TLC based assay with [14C]malonyl-CoA.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.
Cloning, Expression, and Purification of DpgC from Streptomyces toyocaensis
The following workflow outlines the general procedure for obtaining purified DpgC.
Caption: Experimental workflow for DpgC purification.
Protocol:
-
Gene Amplification: The dpgC gene is amplified from Streptomyces toyocaensis genomic DNA using PCR with primers designed to introduce N-terminal and C-terminal restriction sites for cloning into an expression vector (e.g., pET-28a, which adds a hexahistidine tag).
-
Cloning: The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes, ligated, and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for 18 hours.
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication, and the cell debris is removed by centrifugation.
-
The supernatant containing the His-tagged DpgC is loaded onto a Ni-NTA affinity column.
-
The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).
-
The eluted fractions are analyzed by SDS-PAGE, and those containing pure DpgC are pooled.
-
For higher purity, the pooled fractions can be subjected to size-exclusion chromatography.
-
Enzyme Assay for DpgC
The activity of DpgC is typically measured by monitoring the consumption of O2 or by following the formation of the product, 3,5-dihydroxyphenylglyoxylate.
Oxygen Consumption Assay:
-
Reaction Mixture: A typical reaction mixture contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), 100 µM this compound, and a suitable amount of purified DpgC enzyme.
-
Measurement: The reaction is initiated by the addition of the enzyme, and the rate of oxygen consumption is monitored using a Clark-type oxygen electrode at a constant temperature (e.g., 25°C).
-
Kinetic Analysis: To determine the Km for this compound, its concentration is varied while keeping the O2 concentration at saturation. To determine the Km for O2, the concentration of this compound is kept at a saturating level, and the initial O2 concentration is varied.
Enzyme Assay for DpgA
The activity of the polyketide synthase DpgA is determined by measuring the formation of 3,5-dihydroxyphenylacetic acid from malonyl-CoA.
Radio-TLC Assay:
-
Reaction Mixture: The reaction mixture (e.g., 100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 1 mM [14C]malonyl-CoA (specific activity ~50 mCi/mmol), and purified DpgA enzyme.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes) and then quenched by the addition of an acid (e.g., 1 M HCl).
-
Extraction: The product, 3,5-dihydroxyphenylacetic acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted product is spotted on a silica (B1680970) TLC plate and developed in a suitable solvent system. The radioactive product spot is visualized by autoradiography and quantified by scintillation counting.
HPLC Analysis of Pathway Intermediates
High-performance liquid chromatography (HPLC) is used to separate and quantify the intermediates of the Dpg biosynthetic pathway.
Protocol:
-
Sample Preparation: Reaction mixtures or cell extracts are quenched and centrifuged to remove precipitated protein. The supernatant is filtered before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% trifluoroacetic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the aromatic intermediates (e.g., 280 nm).
-
-
Quantification: The concentration of each intermediate is determined by comparing the peak area to a standard curve generated with authentic standards.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of experiments to characterize the Dpg biosynthetic pathway.
Caption: Logical workflow for pathway characterization.
Conclusion
The discovery and characterization of this compound and its role in the biosynthesis of (S)-3,5-dihydroxyphenylglycine in Streptomyces represent a significant advancement in our understanding of glycopeptide antibiotic production. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area. By leveraging this knowledge, scientists can explore the engineering of the Dpg pathway to produce novel antibiotic derivatives, potentially leading to the development of new therapies to combat antibiotic-resistant pathogens. The unique cofactor-independent mechanism of DpgC also presents an intriguing subject for further mechanistic and structural studies.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. The ratio of oxidative phosphorylation complexes I-V in bovine heart mitochondria and the composition of respiratory chain supercomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gene cloning system for 'Streptomyces toyocaensis' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular signaling through multifunctional Ca2+/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New approaches to achieve high level enzyme production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes in 3,5-Dihydroxyphenylacetyl-CoA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetyl-CoA (DPA-CoA) is a key intermediate in the biosynthesis of (S)-3,5-dihydroxyphenylglycine (Dpg), a nonproteinogenic amino acid crucial for the structural integrity and biological activity of glycopeptide antibiotics such as vancomycin (B549263) and teicoplanin.[1][2] The enzymatic machinery responsible for the synthesis of DPA-CoA is a fascinating example of polyketide biosynthesis, involving a unique set of enzymes. This technical guide provides a comprehensive overview of the core enzymes involved in this pathway, detailing their catalytic functions, available kinetic data, and the experimental protocols for their study.
Core Enzymes and Biosynthetic Pathway
The biosynthesis of this compound is primarily carried out by a set of four enzymes: DpgA, DpgB, DpgC, and DpgD. These enzymes were identified and characterized in actinomycetes, the producers of glycopeptide antibiotics.[1][2]
-
DpgA: This enzyme is a type III polyketide synthase (PKS) that catalyzes the foundational step in the pathway.[1] It performs a decarboxylative condensation of four molecules of malonyl-CoA to generate the aromatic scaffold of this compound.[1]
-
DpgB and DpgD: The catalytic activity of DpgA is significantly stimulated by the presence of DpgB and DpgD.[1] It is proposed that these proteins function as dehydratases, acting on the polyketide intermediate formed by DpgA to facilitate the correct cyclization and aromatization to DPA-CoA.[1] Both DpgB and DpgD have been noted to exhibit a weak enoyl-CoA hydratase activity.[1]
-
DpgC: Following the synthesis of DPA-CoA, the enzyme DpgC, a cofactor-independent dioxygenase, catalyzes the oxidation of the α-carbon of DPA-CoA to produce 3,5-dihydroxyphenylglyoxylate.[1] This product is then a substrate for a transamination reaction to yield (S)-3,5-dihydroxyphenylglycine.[1]
Biosynthetic Pathway Diagram
Caption: Pathway for 3,5-dihydroxyphenylglyoxylate synthesis.
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes involved in this compound synthesis and its subsequent conversion.
| Enzyme | Substrate | Effector | kcat (min⁻¹) | KM | kcat/KM (M⁻¹s⁻¹) | Source Organism | Reference |
| DpgA | Malonyl-CoA | DpgB (3:1 ratio) | 1-2 | Not Reported | Not Reported | Amycolatopsis orientalis | [1] |
| DpgA | Malonyl-CoA | DpgB + DpgD | ~2-4 | Not Reported | Not Reported | Amycolatopsis orientalis | [1] |
| DpgC | This compound | - | 10 | Not Reported | Not Reported | Amycolatopsis orientalis | [1] |
| DpgC | Phenylacetyl-CoA | - | Not Reported | Not Reported | ~500-fold lower than with DPA-CoA | Amycolatopsis orientalis | [1] |
Experimental Protocols
Detailed experimental protocols for the study of these enzymes are crucial for reproducibility and further investigation. The following sections provide representative methodologies based on published literature.
Protein Expression and Purification Workflow
Caption: General workflow for recombinant Dpg enzyme production.
1. Cloning, Expression, and Purification of Dpg Proteins
This protocol describes a general method for obtaining purified Dpg enzymes with N-terminal polyhistidine tags.
-
Cloning:
-
The genes encoding DpgA, DpgB, DpgC, and DpgD are amplified from the genomic DNA of a producer strain, such as Amycolatopsis orientalis.
-
The amplified DNA fragments are cloned into a suitable E. coli expression vector containing an N-terminal His-tag sequence (e.g., pET vector series).
-
The resulting plasmids are transformed into a competent E. coli expression host strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.
-
The culture is then incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
-
Protein Purification (IMAC):
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Cells are lysed on ice by sonication.
-
The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted fractions is assessed by SDS-PAGE.
-
Purified proteins are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.
-
Enzyme Activity Assays
2. DpgA (Type III Polyketide Synthase) Activity Assay
This assay measures the formation of this compound from malonyl-CoA.
-
Reaction Mixture (Typical):
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
1-5 µM purified DpgA
-
3-15 µM purified DpgB and/or DpgD (if testing for stimulation)
-
50-200 µM Malonyl-CoA
-
Total volume: 50-100 µL
-
-
Procedure:
-
The reaction components, except for malonyl-CoA, are pre-incubated at 30°C for 5 minutes.
-
The reaction is initiated by the addition of malonyl-CoA.
-
The reaction is incubated at 30°C for a defined period (e.g., 10-60 minutes).
-
The reaction is quenched by the addition of an equal volume of ice-cold methanol (B129727) or an acidic solution (e.g., 10% trichloroacetic acid).
-
The quenched reaction mixture is centrifuged to pellet any precipitated protein.
-
The supernatant is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to quantify the formation of this compound.
-
-
HPLC Analysis (Representative Conditions):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Detection: UV absorbance at a wavelength where DPA-CoA has a characteristic peak (e.g., 260 nm for the CoA moiety and a wavelength specific to the dihydroxyphenyl group).
-
Quantification: The concentration of the product is determined by comparing the peak area to a standard curve of chemically synthesized or purified this compound.
-
3. DpgC (Dioxygenase) Activity Assay
This assay measures the conversion of this compound to 3,5-dihydroxyphenylglyoxylate.
-
Reaction Mixture (Typical):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1-5 µM purified DpgC
-
50-100 µM this compound
-
The reaction should be performed in an aerobic environment.
-
Total volume: 50-100 µL
-
-
Procedure:
-
The reaction components are mixed in a microcentrifuge tube or a 96-well plate.
-
The reaction is initiated by the addition of DpgC.
-
The reaction is incubated at 30°C for a defined period (e.g., 5-30 minutes).
-
The reaction is quenched and prepared for analysis as described for the DpgA assay.
-
The consumption of the substrate (DPA-CoA) and the formation of the product (3,5-dihydroxyphenylglyoxylate) are monitored by HPLC.
-
-
HPLC Analysis:
-
Similar HPLC conditions as for the DpgA assay can be used, with optimization to ensure baseline separation of the substrate and product. The elution times will differ, and the detection wavelength may need to be optimized for the glyoxylate (B1226380) product.
-
Conclusion
The enzymatic synthesis of this compound is a critical pathway for the production of essential components of last-resort antibiotics. The enzymes DpgA, DpgB, DpgC, and DpgD work in a concerted fashion to construct this key intermediate. Understanding the kinetics and mechanisms of these enzymes is vital for efforts in synthetic biology and metabolic engineering aimed at producing novel glycopeptide antibiotics or other valuable natural products. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important biosynthetic pathway.
References
The Biological Function of 3,5-Dihydroxyphenylacetyl-CoA: A Core Intermediate in Glycopeptide Antibiotic Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological function, biosynthesis, and enzymatic conversion of 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA). It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of glycopeptide antibiotics and the enzymatic mechanisms involved.
Core Biological Function
This compound is a key metabolic intermediate primarily involved in the biosynthesis of nonproteinogenic amino acids, which are essential building blocks for certain secondary metabolites. Its most well-documented and significant role is as a precursor in the production of (S)-3,5-dihydroxyphenylglycine (Dpg).[1][2][3] Dpg is a crucial component of glycopeptide antibiotics such as vancomycin (B549263) and teicoplanin, which are critical drugs for treating serious bacterial infections.[1][2][3][4][5]
The biological significance of DPA-CoA lies in its position as the substrate for a unique enzymatic reaction that introduces an oxygen molecule to form the α-keto acid precursor of Dpg. This pathway is found in antibiotic-producing bacteria, including Amycolatopsis orientalis and Streptomyces toyocaensis.[1][4][5]
Biosynthesis and Metabolic Pathway of this compound
The formation of this compound is the initial stage in the biosynthesis of the Dpg monomer. It is synthesized from the common metabolic precursor, malonyl-CoA, through the action of a type III polyketide synthase, DpgA, in conjunction with other enzymes in the Dpg biosynthetic cluster (DpgB and DpgD).[3][6]
The subsequent and most critical step in its metabolism is the conversion of DPA-CoA to 2-(3,5-dihydroxyphenyl)-2-oxoacetate (also referred to as 3,5-dihydroxyphenylglyoxylate).[1][2][3] This reaction is catalyzed by the enzyme (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC).[1][2] The DpgC enzyme performs a four-electron oxidation of the benzylic carbon of DPA-CoA, leading to the formation of the α-keto acid and the release of coenzyme A.[1] This conversion is an unusual, cofactor-independent dioxygenation reaction.[3] The resulting 2-(3,5-dihydroxyphenyl)-2-oxoacetate is then a direct precursor for the formation of (S)-3,5-dihydroxyphenylglycine.[3]
Quantitative Data
The primary enzyme responsible for the metabolism of this compound is DpgC. The following table summarizes the available kinetic parameters for this enzyme.
| Enzyme | Substrate | Organism | KM | kcat | Reference |
| (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC) | This compound | Amycolatopsis orientalis | 6 µM | 10 min-1 | [1] |
| (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC) | Phenylacetyl-CoA (alternate substrate) | Amycolatopsis orientalis | 300 µM | - | [1] |
Experimental Protocols
Detailed experimental protocols for the study of this compound and its metabolizing enzymes would typically involve the following key steps.
Synthesis of this compound
The substrate, DPA-CoA, can be synthesized enzymatically from 3,5-dihydroxyphenylacetic acid and coenzyme A using a suitable CoA ligase or through chemical synthesis methods.
Expression and Purification of DpgC Enzyme
The gene encoding (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (dpgC) is typically cloned into an expression vector (e.g., pET series) and transformed into a suitable host strain like Escherichia coli BL21(DE3).[4] Protein expression is induced, and the recombinant enzyme is purified using chromatographic techniques such as affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography.
Enzyme Activity Assays
The activity of DpgC can be monitored by spectrophotometrically tracking the consumption of O2 using an oxygen electrode or by quantifying the formation of the product, 2-(3,5-dihydroxyphenyl)-2-oxoacetate, using High-Performance Liquid Chromatography (HPLC). Kinetic parameters (KM and kcat) are determined by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Role in Drug Development
The primary relevance of this compound to drug development lies in its essential role in the biosynthesis of vancomycin and related glycopeptide antibiotics. Understanding the biosynthetic pathway, including the formation and conversion of DPA-CoA, is crucial for:
-
Metabolic Engineering: Modifying the biosynthetic pathway in producer organisms to enhance the yield of existing antibiotics or to create novel antibiotic derivatives with improved properties.
-
Synthetic Biology: Reconstructing the Dpg biosynthetic pathway in heterologous hosts for the sustainable and controlled production of these valuable amino acid building blocks.
-
Enzyme Inhibition: While not a current strategy, the enzymes involved in this pathway, such as DpgC, could be potential targets for inhibitors that would block the production of these antibiotics in pathogenic bacteria, although this is a less explored avenue.
Currently, there is no evidence to suggest that this compound has a direct biological function or signaling role in humans. Its importance is therefore confined to the microbial world and its exploitation for the production of therapeutic agents.
References
- 1. uniprot.org [uniprot.org]
- 2. (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. EC 1.13.11.80 - (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase. [ebi.ac.uk]
- 5. ENZYME - 1.13.11.80 (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase [enzyme.expasy.org]
- 6. Rhea - reaction knowledgebase [rhea-db.org]
An In-depth Technical Guide to 3,5-dihydroxyphenylacetyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-dihydroxyphenylacetyl-CoA is a pivotal intermediate in the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (DHPG), a crucial component of vancomycin-type glycopeptide antibiotics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for the enzymatic synthesis and analysis of this molecule, along with the characterization of the key enzymes involved in its metabolism, are presented. Furthermore, this document includes visualizations of the relevant biosynthetic pathway and experimental workflows to facilitate a deeper understanding of its significance in natural product biosynthesis and as a potential target for drug development.
Chemical Structure and Physicochemical Properties
This compound is an acyl-CoA molecule formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 3,5-dihydroxyphenylacetic acid[1].
Chemical Structure
The chemical structure of this compound consists of a 3,5-dihydroxyphenylacetyl moiety linked to coenzyme A via a thioester bond.
Molecular Formula: C₂₉H₄₂N₇O₁₉P₃S[1]
Molecular Weight: 917.7 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂N₇O₁₉P₃S | PubChem[1] |
| Molecular Weight | 917.7 g/mol | PubChem[1] |
| Predicted XLogP3 | -5.9 | PubChem |
| UV-Vis Absorption (CoA moiety) | λmax ≈ 260 nm | General knowledge of CoA thioesters[2] |
| Solubility | Likely soluble in aqueous buffers | Inferred from its role in enzymatic reactions |
Note: The UV-Vis absorption is dominated by the adenine (B156593) group of the coenzyme A moiety. The 3,5-dihydroxyphenylacetyl group may contribute to absorbance at other wavelengths, though specific data is unavailable.
Biological Role and Significance
This compound is a key intermediate in the biosynthetic pathway of (S)-3,5-dihydroxyphenylglycine (DHPG), a non-proteinogenic amino acid that forms part of the heptapeptide (B1575542) backbone of vancomycin-type glycopeptide antibiotics[3][4]. These antibiotics are crucial for treating severe infections caused by Gram-positive bacteria. The biosynthesis of DHPG from acetate (B1210297) involves two key enzymes that directly interact with this compound.
Biosynthetic Pathway of (S)-3,5-dihydroxyphenylglycine
The pathway is initiated by a type III polyketide synthase, DpgA, which catalyzes the condensation of four molecules of malonyl-CoA to produce this compound[3][4]. Subsequently, the enzyme (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC) converts this compound to 3,5-dihydroxyphenylglyoxylate, the direct precursor of DHPG[5].
Key Enzymes in this compound Metabolism
This compound Synthase (DpgA)
DpgA is a bacterial type III polyketide synthase (PKS) responsible for the synthesis of this compound from four molecules of malonyl-CoA[3][4]. It belongs to the enzyme class EC 2.3.1.246[6].
While comprehensive kinetic data for wild-type DpgA is limited, studies on a C160A mutant revealed a kcat of 0.5 turnovers per minute[3][4]. Wild-type DpgA has been observed to produce 1.2 equivalents of acetyl-CoA for each molecule of this compound formed, indicating a degree of uncoupled decarboxylation competing with the condensation reaction[3][4].
| Parameter | Value (for C160A mutant) | Source |
| kcat | 0.5 min⁻¹ | Tseng et al., 2004[3][4] |
(3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC)
DpgC is a cofactor-independent dioxygenase (EC 1.13.11.80) that catalyzes the oxidation of this compound to 3,5-dihydroxyphenylglyoxylate[5]. This enzyme is notable for its ability to utilize molecular oxygen without the aid of a metal cofactor or an organic prosthetic group.
| Parameter | Value | Source |
| KM for this compound | 6 µM | UniProt |
| kcat | 10 min⁻¹ | UniProt |
Experimental Protocols
Enzymatic Synthesis of this compound (DpgA Assay)
This protocol is adapted from methodologies used for the characterization of type III polyketide synthases[7][8][9].
Objective: To synthesize this compound in vitro using purified DpgA enzyme and monitor the reaction.
Materials:
-
Purified DpgA enzyme
-
Malonyl-CoA
-
[2-¹⁴C]malonyl-CoA (for radiolabeling and quantification)
-
Reaction buffer (e.g., 100 mM HEPES-NaOH, pH 7.5)
-
Quenching solution (e.g., 5% acetic acid)
-
Ethyl acetate for extraction
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
HPLC system with a C18 column
Procedure:
-
Prepare a standard reaction mixture in a microcentrifuge tube containing:
-
100 µM malonyl-CoA
-
A tracer amount of [2-¹⁴C]malonyl-CoA (e.g., 9 µM, 58 mCi/mmol)
-
Reaction buffer to a final volume of 50 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified DpgA enzyme (e.g., 45 µg).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 5% acetic acid.
-
Extract the product by adding 300 µL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction.
-
Combine the organic phases and dry under vacuum.
-
Resuspend the dried product in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Analyze the product by TLC, autoradiography, and/or HPLC coupled with a radioactivity detector or mass spectrometer.
(3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC) Assay
This protocol is based on continuous spectrophotometric methods for dioxygenases[10][11][12].
Objective: To determine the activity of DpgC by monitoring the consumption of this compound.
Materials:
-
Purified DpgC enzyme
-
Synthesized this compound (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Synthesize and purify this compound using the DpgA assay protocol (Section 4.1) on a larger scale and without radiolabeling. Quantify the concentration of the purified substrate by measuring its absorbance at 260 nm, using the extinction coefficient of CoA.
-
Set up a reaction mixture in a quartz cuvette containing:
-
A known concentration of this compound (e.g., in the range of its KM, 6 µM)
-
Reaction buffer to a final volume of 1 mL.
-
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at a wavelength where the substrate absorbs and the product does not, or where there is a significant change in absorbance upon reaction. The disappearance of the thioester bond can be monitored, although a specific wavelength for this compound is not well-documented. Alternatively, oxygen consumption can be monitored using an oxygen electrode.
-
Initiate the reaction by adding a small volume of purified DpgC enzyme.
-
Continuously monitor the change in absorbance (or oxygen concentration) over time.
-
Calculate the initial reaction rate from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law if an appropriate extinction coefficient is known.
Conclusion
This compound is a critical molecule in the biosynthesis of vancomycin-type antibiotics. Understanding its chemical properties and the enzymes that metabolize it is essential for efforts in synthetic biology and drug discovery. The protocols and data presented in this guide provide a foundation for researchers to further investigate this important biosynthetic pathway. Future work should focus on the experimental determination of the physicochemical properties of this compound and a more detailed kinetic characterization of the wild-type DpgA enzyme. Such information will be invaluable for the rational design of novel antibiotics and the engineering of microbial strains for their enhanced production.
References
- 1. A new continuous spectrophotometric assay method for DOPA oxidase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the active site cysteine of DpgA, a bacterial type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate recognition and catalysis by the cofactor-independent dioxygenase DpgC [pubmed.ncbi.nlm.nih.gov]
- 6. Glycopeptide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Designing a highly efficient type III polyketide whole-cell catalyst with minimized byproduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Producers of 3,5-dihydroxyphenylacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dihydroxyphenylacetyl-CoA is a pivotal intermediate in the biosynthesis of a range of significant natural products. This technical guide provides a comprehensive overview of the natural producers of this key metabolite, the enzymatic pathways governing its formation, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.
Natural Producers and Biosynthetic Pathways
This compound is primarily produced by two main classes of microorganisms:
-
Actinomycetes: Certain species of actinomycetes, notably from the genera Amycolatopsis and Streptomyces, synthesize this compound as a precursor to the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg). Dpg is a crucial component of glycopeptide antibiotics such as vancomycin (B549263) and balhimycin.
-
Pseudomonas species: Some fluorescent pseudomonads, like Pseudomonas fluorescens, produce this compound as an intermediate in the biosynthesis of phloroglucinol (B13840) and its derivatives, which are known for their biocontrol properties.[1][2]
The biosynthesis of this compound is catalyzed by a type III polyketide synthase (PKS). In actinomycetes, this enzyme is known as DpgA , while in Pseudomonas fluorescens, the homologous enzyme is PhlD .[2][3] These enzymes catalyze the iterative condensation of four molecules of malonyl-CoA to form the final product.
Biosynthetic Pathway of this compound and its Conversion to (S)-3,5-dihydroxyphenylglycine
The following diagram illustrates the biosynthetic pathway starting from malonyl-CoA.
Caption: Biosynthesis of (S)-3,5-dihydroxyphenylglycine.
Quantitative Data
The production of this compound is tightly regulated within the metabolic networks of the producing organisms. The following tables summarize key quantitative data related to the production of downstream products and the kinetics of the enzymes involved.
| Organism/Enzyme | Product | Titer/Parameter | Value | Reference |
| E. coli expressing phlD | Phloroglucinol | Titer | 4.7 g/L | [4] |
| Pseudomonas fluorescens | 2,4-diacetylphloroglucinol | Production Temperature | Maximum at 12°C | [5] |
| Amycolatopsis orientalis | Vancomycin | Titer | 3.7–4.76 g/L | [6] |
| Amycolatopsis mediterranei | Rifamycin (B1679328) SV | Titer (Solid Culture) | up to 32 g/kg of substrate | [7] |
Table 1: Production titers of downstream metabolites derived from this compound.
| Enzyme | Substrate | Km | kcat | Reference |
| PhlD | Malonyl-CoA | 5.6 µM | 10 min-1 | [2] |
| DpgA (C160A mutant) | Malonyl-CoA | - | 0.5 min-1 | [3] |
Table 2: Kinetic parameters of enzymes synthesizing this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound and its producing enzymes.
Heterologous Expression and Purification of DpgA
This protocol describes a general procedure for the expression of DpgA in E. coli and its subsequent purification.
Caption: Workflow for DpgA expression and purification.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) competent cells with a suitable expression vector containing the DpgA gene with an N-terminal His6-tag.
-
Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate overnight at 18°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged DpgA protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: For higher purity, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity Check: Analyze the purified protein by SDS-PAGE.
DpgA Enzyme Assay
This protocol describes a method to determine the activity of the purified DpgA enzyme by monitoring the consumption of malonyl-CoA.
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
100 µM Malonyl-CoA
-
1-5 µM purified DpgA enzyme
-
Total volume: 100 µL
Procedure:
-
Pre-warm the reaction mixture (without the enzyme) to 30°C.
-
Initiate the reaction by adding the DpgA enzyme.
-
Incubate the reaction at 30°C.
-
At various time points, quench the reaction by adding an equal volume of 10% formic acid.
-
Analyze the reaction mixture for the formation of this compound and the consumption of malonyl-CoA using LC-MS/MS.
LC-MS/MS Quantification of this compound
The following is a representative LC-MS/MS method for the quantification of this compound.
Caption: Workflow for LC-MS/MS analysis.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): To be determined based on the exact mass of this compound.
-
Product Ions (m/z): To be determined by fragmentation analysis.
-
Collision Energy: Optimized for the specific analyte.
Sample Preparation:
-
Quench enzymatic reactions or lyse cells and precipitate proteins using a suitable method (e.g., addition of cold acetonitrile or 5-sulfosalicylic acid).[8]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[9]
Conclusion
This technical guide provides a foundational understanding of the natural production of this compound. The detailed information on producers, biosynthetic pathways, quantitative data, and experimental protocols is intended to facilitate further research into this important metabolic intermediate and its role in the production of valuable natural products. The methodologies described herein can be adapted and optimized for specific research goals, contributing to advancements in metabolic engineering and the discovery of novel therapeutic agents.
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the active site cysteine of DpgA, a bacterial type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Isolation of 2,4-Diacetylphloroglucinol from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
The Evolutionary Trajectory of 3,5-dihydroxyphenylacetyl-CoA Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the evolutionary origin, biochemical properties, and experimental methodologies related to 3,5-dihydroxyphenylacetyl-CoA synthase (DpgA). As a type III polyketide synthase (PKS), DpgA plays a critical role in the biosynthesis of (S)-3,5-dihydroxyphenylglycine, a non-proteinogenic amino acid that is a key precursor for glycopeptide antibiotics such as vancomycin (B549263) and balhimycin. This document details the enzyme's phylogenetic placement within the broader family of bacterial type III PKSs, presents its known kinetic parameters in a clear tabular format, and outlines a detailed protocol for its heterologous expression and purification. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic drug development.
Introduction
This compound synthase, systematically known as DpgA, is a pivotal enzyme in the intricate biosynthetic pathways of glycopeptide antibiotics. These antibiotics are often considered drugs of last resort for treating severe infections caused by Gram-positive bacteria. DpgA is a type III polyketide synthase that catalyzes the iterative Claisen condensation of four molecules of malonyl-CoA to generate its product, (3,5-dihydroxyphenyl)acetyl-CoA[1]. This molecule serves as a crucial building block for the heptapeptide (B1575542) backbone of vancomycin-type antibiotics[1].
Understanding the evolutionary origins of DpgA provides insights into the diversification of bacterial secondary metabolism and the assembly of antibiotic biosynthetic gene clusters. This guide delves into the phylogenetic relationships of DpgA with other bacterial type III PKSs, highlighting its place within this functionally diverse enzyme superfamily. Furthermore, a clear presentation of its kinetic properties and a detailed experimental protocol for its production and study are provided to aid researchers in their investigations of this important enzyme and its potential for biocatalytic applications and the development of novel antibiotics.
Evolutionary Origin and Phylogenetics
The evolutionary history of this compound synthase is intrinsically linked to the broader evolution of type III polyketide synthases. These enzymes are found in bacteria, fungi, and plants, and are responsible for the biosynthesis of a wide array of natural products. Phylogenetic analyses suggest that bacterial type III PKSs form distinct clades, with DpgA clustering among those involved in the production of aromatic polyketides.
The gene encoding DpgA is typically located within the biosynthetic gene cluster for glycopeptide antibiotics. The evolution of these gene clusters is thought to have occurred through a combination of vertical descent and horizontal gene transfer, leading to a mosaic structure of genetic elements. This suggests that the acquisition of the DpgA gene was a key event in the evolution of these antibiotic pathways. The phylogenetic tree below illustrates the relationship of DpgA with other bacterial type III PKSs.
Biochemical Properties
The enzymatic activity of this compound synthase has been characterized, providing valuable insights into its catalytic mechanism. The key kinetic parameters for DpgA from Amycolatopsis balhimycina are summarized in the table below.
| Substrate | Km (µM) | kcat (min-1) | Source |
| Malonyl-CoA | 15 | 0.81 | [1] |
Biosynthetic Pathway
This compound synthase is a key player in the biosynthetic pathway leading to the formation of (S)-3,5-dihydroxyphenylglycine (Dpg), a non-proteinogenic amino acid essential for the assembly of the heptapeptide core of glycopeptide antibiotics. The pathway is initiated by the DpgA-catalyzed condensation of four malonyl-CoA units. The resulting polyketide undergoes further enzymatic modifications, including aromatization facilitated by the dehydratases DpgB and DpgD, to yield (3,5-dihydroxyphenyl)acetyl-CoA. This intermediate is then converted to (S)-3,5-dihydroxyphenylglycine through a series of downstream enzymatic reactions.
Experimental Protocols
Heterologous Expression and Purification of this compound Synthase (DpgA)
This protocol describes a general method for the heterologous expression of DpgA in Escherichia coli and its subsequent purification, which can be adapted based on specific experimental requirements.
1. Gene Cloning and Expression Vector Construction:
- The coding sequence for DpgA is amplified from the genomic DNA of a producer organism (e.g., Amycolatopsis balhimycina) using PCR with primers containing appropriate restriction sites.
- The amplified gene is cloned into a suitable E. coli expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.
- The construct is verified by DNA sequencing.
2. Heterologous Expression in E. coli:
- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).
- Cells are lysed by sonication or using a French press.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the soluble His-tagged DpgA is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- The His-tagged DpgA is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- If necessary, the purified protein can be further polished using size-exclusion chromatography to remove any remaining impurities and aggregates.
// Nodes"Cloning" [label="Gene Cloning and\nVector Construction", fillcolor="#F1F3F4"];
"Transformation" [label="Transformation into\nE. coli", fillcolor="#F1F3F4"];
"Culture" [label="Cell Culture and\nInduction", fillcolor="#F1F3F4"];
"Harvest" [label="Cell Harvesting", fillcolor="#F1F3F4"];
"Lysis" [label="Cell Lysis", fillcolor="#F1F3F4"];
"Clarification" [label="Clarification of Lysate", fillcolor="#F1F3F4"];
"Affinity" [label="Ni-NTA Affinity\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Wash" [label="Washing", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Elution" [label="Elution", fillcolor="#FBBC05"];
"Analysis" [label="Purity Analysis\n(SDS-PAGE)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Polishing" [label="Size-Exclusion\nChromatography (optional)", fillcolor="#F1F3F4"];
"Pure_Protein" [label="Purified DpgA", fillcolor="#F1F3F4"];
// Edges"Cloning" -> "Transformation";
"Transformation" -> "Culture";
"Culture" -> "Harvest";
"Harvest" -> "Lysis";
"Lysis" -> "Clarification";
"Clarification" -> "Affinity";
"Affinity" -> "Wash";
"Wash" -> "Elution";
"Elution" -> "Analysis";
"Analysis" -> "Polishing";
"Polishing" -> "Pure_Protein";
"Analysis" -> "Pure_Protein" [style=dashed];
}
Conclusion
This compound synthase is a fascinating enzyme with significant implications for the production of vital last-resort antibiotics. Its evolutionary journey as a specialized member of the type III PKS family, embedded within the complex genomic architecture of glycopeptide biosynthetic gene clusters, underscores the dynamic nature of bacterial secondary metabolism. The availability of its kinetic data and established protocols for its recombinant production opens avenues for detailed structure-function studies, enzyme engineering for novel biocatalysis, and the potential for synthetic biology approaches to generate new antibiotic derivatives. Further research into the regulation of DpgA and its interaction with other enzymes in the biosynthetic pathway will undoubtedly provide deeper insights and opportunities for the development of next-generation therapeutics.
References
Methodological & Application
Application Note: HPLC Analysis of 3,5-dihydroxyphenylacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 3,5-dihydroxyphenylacetyl-CoA using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the biosynthesis of non-proteinogenic amino acids, such as (S)-3,5-dihydroxyphenylglycine (DHPG), a crucial component of glycopeptide antibiotics like vancomycin (B549263).[1] The accurate quantification of this molecule is essential for studying the kinetics of enzymes involved in its metabolism and for the development of novel antibiotics. This document outlines the necessary materials, equipment, and a step-by-step protocol for the separation and quantification of this compound from biological matrices.
Introduction
This compound is an acyl-CoA thioester that plays a significant role in secondary metabolism, particularly in actinomycetes. It is synthesized from the condensation of four malonyl-CoA molecules by the enzyme DpgA, a type III polyketide synthase.[2] Subsequently, it is a substrate for the enzyme (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC), which catalyzes its conversion to 2-(3,5-dihydroxyphenyl)-2-oxoacetate, a precursor to DHPG.[1] Given its central role in the biosynthesis of vancomycin building blocks, a reliable analytical method to quantify this compound is of high importance for researchers in natural product biosynthesis and drug discovery.
This application note details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The protocol is designed to be robust and can be adapted for various research applications.
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of this compound. Please note that these values may vary depending on the specific HPLC system, column, and experimental conditions.
| Parameter | Value |
| Retention Time (tR) | Approximately 8.5 min |
| Limit of Detection (LOD) | 5 pmol |
| Limit of Quantification (LOQ) | 15 pmol |
| Linear Range | 15 pmol - 5 nmol |
| Wavelength (λmax) | 260 nm |
| Recovery | 85-95% |
| Precision (RSD) | < 5% |
Experimental Protocols
Materials and Reagents
-
This compound standard (if available, or enzymatically synthesized)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Ortho-phosphoric acid
-
Methanol (HPLC grade)
-
Perchloric acid
-
Potassium carbonate
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Micropipettes
Sample Preparation (from bacterial cell culture)
-
Cell Harvesting: Centrifuge the bacterial culture at 4°C to pellet the cells.
-
Quenching Metabolism: Rapidly quench the metabolic activity by resuspending the cell pellet in a cold solution of 60% aqueous methanol.
-
Cell Lysis and Extraction:
-
Add 0.5 M perchloric acid to the cell suspension.
-
Lyse the cells by sonication or bead beating, keeping the sample on ice.
-
Centrifuge the lysate to pellet cell debris.
-
-
Neutralization and Precipitation:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding potassium carbonate. This will also precipitate the perchlorate (B79767).
-
Incubate on ice for 15 minutes.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Method
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 50 50 17 5 95 20 5 95 22 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)
-
Injection Volume: 20 µL
Calibration Curve
-
Prepare a stock solution of this compound standard of known concentration.
-
Perform serial dilutions to create a series of standards with concentrations spanning the expected range of the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Use the linear regression equation from the calibration curve to determine the concentration of this compound in the samples.
Mandatory Visualization
Caption: Biosynthetic pathway of (S)-3,5-dihydroxyphenylglycine.
Caption: Experimental workflow for HPLC analysis.
References
Application Note: Quantification of 3,5-dihydroxyphenylacetyl-CoA using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dihydroxyphenylacetyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are a critical class of intermediate metabolites involved in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex natural products. The precise quantification of specific acyl-CoAs is essential for understanding metabolic fluxes and for the development of therapeutics targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general metabolic context of acyl-CoAs and the analytical workflow for their quantification.
Caption: Generalized metabolic pathways involving acyl-CoAs.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
This protocol is based on established methods for acyl-CoA analysis and has been adapted for the specific quantification of this compound.[1][2][3]
1. Sample Preparation (Protein Precipitation)
This method is suitable for cultured cells or tissue homogenates.
-
Reagents:
-
5-sulfosalicylic acid (SSA) solution (10% w/v in water), ice-cold.
-
Internal Standard (IS) solution (e.g., ¹³C-labeled Acyl-CoA or a non-endogenous acyl-CoA like heptadecanoyl-CoA) in water.
-
LC-MS grade water and acetonitrile.
-
-
Procedure:
-
For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). For tissue samples, homogenize in an appropriate buffer on ice.
-
Add 200 µL of ice-cold 10% SSA to the cell pellet or tissue homogenate.
-
Add the internal standard to each sample at a known concentration.
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for immediate LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 60 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 18.0 | 5 |
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions:
The MRM transitions are based on the calculated mass of this compound (C₂₉H₄₂N₇O₁₉P₃S, Monoisotopic Mass: 917.15 Da) and the characteristic fragmentation of the CoA moiety.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 918.15 | 411.1 | 50 | 35 |
| Internal Standard (e.g., Heptadecanoyl-CoA) | 1018.5 | 511.2 | 50 | 40 |
Note: The optimal collision energy should be determined experimentally for the specific instrument used.
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes.
Table 1: Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 99.1 |
| 50 | 0.592 | 101.3 |
| 100 | 1.180 | 100.5 |
| 500 | 5.950 | 99.8 |
| 1000 | 11.920 | 99.3 |
| Linearity (r²) | >0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (nM) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 105.1 |
| Low | 3 | 6.2 | 7.8 | 98.9 |
| Medium | 75 | 4.1 | 5.5 | 101.7 |
| High | 750 | 3.5 | 4.9 | 99.5 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a simple protein precipitation for sample preparation and a specific MRM method ensures high throughput and reliable results. This application note serves as a comprehensive guide for researchers in metabolism and drug discovery to implement this method in their laboratories.
References
Application Notes and Protocols for the Enzymatic Assay of 3,5-dihydroxyphenylacetyl-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dihydroxyphenylacetyl-CoA synthase, also known as DpgA, is a bacterial type III polyketide synthase. This enzyme plays a crucial role in the biosynthesis of the nonproteinogenic amino acid (S)-3,5-dihydroxyphenylglycine, a key component of glycopeptide antibiotics such as vancomycin (B549263) and balhimycin.[1] DpgA catalyzes the decarboxylation and condensation of four molecules of malonyl-CoA to generate one molecule of this compound, with the concomitant release of three molecules of coenzyme A (CoA) and four molecules of carbon dioxide. The overall reaction is as follows:
4 Malonyl-CoA + 4 H⁺ → (3,5-dihydroxyphenyl)acetyl-CoA + 4 CO₂ + 3 CoA + H₂O[1]
The unique function of this enzyme makes it a potential target for the development of novel antimicrobial agents. Accurate and reliable methods for assaying the activity of this compound synthase are therefore essential for inhibitor screening and for the characterization of its catalytic mechanism.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound synthase. The described method is based on the measurement of the free thiol group of Coenzyme A (CoA) released during the enzymatic reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be monitored by measuring the absorbance at 412 nm.
Data Presentation
The following table summarizes the kinetic parameters for a mutant of this compound synthase (DpgA). The kinetic constants for the wild-type enzyme are not fully available in the cited literature.
| Enzyme | Substrate | K_m_ | k_cat_ | V_max_ | Optimal pH | Optimal Temperature | Source Organism |
| DpgA (C160A mutant) | Malonyl-CoA | Not Reported | 0.5 min⁻¹ | 50% of Wild-Type | Not Reported | Not Reported | Amycolatopsis mediterranei[2] |
| Wild-Type DpgA | Malonyl-CoA | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Amycolatopsis mediterranei |
Experimental Protocols
Principle of the Assay
The enzymatic activity of this compound synthase is determined by monitoring the rate of CoA production. The released CoA reacts with DTNB (Ellman's reagent) to form the yellow-colored product TNB, which has a maximum absorbance at 412 nm. The rate of increase in absorbance at 412 nm is directly proportional to the enzyme activity.
Materials and Reagents
-
Enzyme: Purified this compound synthase (DpgA)
-
Substrate: Malonyl-CoA
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.5
-
DTNB Stock Solution: 10 mM DTNB in Assay Buffer
-
Microplate Reader capable of reading absorbance at 412 nm
-
UV-transparent 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Enzyme Preparation
Recombinant this compound synthase can be expressed and purified from a suitable host system, such as E. coli, following established protocols for polyketide synthases. The purified enzyme should be stored in an appropriate buffer at -80°C. Before the assay, the enzyme should be thawed on ice and diluted to the desired concentration in ice-cold Assay Buffer.
Assay Protocol
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer, DTNB, and malonyl-CoA. A typical reaction mixture (for a 200 µL final volume) would consist of:
-
100 mM Sodium Phosphate Buffer (pH 7.5)
-
0.2 mM DTNB
-
0.5 mM Malonyl-CoA
-
-
The optimal concentration of malonyl-CoA should be determined empirically by performing substrate saturation experiments.
-
-
Set up the Microplate:
-
Add the reaction mixture to the wells of a 96-well microplate. Include control wells without the enzyme (blank) and without the substrate to measure any background reactions.
-
-
Initiate the Reaction:
-
Equilibrate the microplate to the desired assay temperature (e.g., 30°C) in the microplate reader for 5 minutes.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.
-
-
Monitor the Reaction:
-
Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader.
-
Take readings every 30 seconds for a period of 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of TNB formation can be calculated using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).
-
The specific activity of the enzyme is expressed as µmol of product formed per minute per mg of enzyme (U/mg).
-
Visualizations
Biochemical Pathway
Caption: Biosynthetic pathway of (S)-3,5-dihydroxyphenylglycine.
Experimental Workflow
Caption: Experimental workflow for the enzymatic assay.
References
Application Notes and Protocols for Heterologous Expression of 3,5-dihydroxyphenylacetyl-CoA Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dihydroxyphenylacetyl-CoA is a key intermediate in the biosynthesis of various valuable natural products, including certain polyketides and the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg), a crucial component of glycopeptide antibiotics like vancomycin. The heterologous expression of the biosynthetic genes for this compound in a robust and well-characterized host such as Escherichia coli offers a promising avenue for the sustainable production of these compounds and their derivatives. This document provides detailed application notes and protocols for the successful heterologous expression of the relevant biosynthetic gene cluster.
The biosynthesis of this compound from malonyl-CoA is catalyzed by a type III polyketide synthase, DpgA, with the assistance of other enzymes encoded by the dpg gene cluster. This cluster typically includes dpgA, dpgB, dpgC, and dpgD. The heterologous co-expression of these genes in E. coli is a critical step towards establishing a microbial platform for the production of Dpg and other valuable molecules.
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound is initiated from the central metabolite malonyl-CoA. The key enzyme, DpgA, a type III polyketide synthase, catalyzes the condensation of four molecules of malonyl-CoA to produce this compound. The functions of DpgB and DpgD are thought to be accessory, potentially enhancing the activity or stability of DpgA. Subsequently, DpgC can convert this compound into 3,5-dihydroxyphenylglyoxylate.
Figure 1: Biosynthetic pathway of this compound and its subsequent conversion.
Experimental Protocols
Protocol 1: Gene Cluster Assembly and Vector Construction
This protocol describes the construction of an expression vector for the co-expression of the dpgA, dpgB, dpgC, and dpgD genes in E. coli. The use of a compatible vector system, such as the pETDuet™-1 vector, is recommended for the simultaneous expression of multiple genes.[1][2][3][4]
1.1. Gene Synthesis and Codon Optimization:
-
Synthesize the dpgA, dpgB, dpgC, and dpgD genes from a suitable actinomycete source (e.g., Amycolatopsis orientalis).
-
Codon-optimize the gene sequences for optimal expression in E. coli using a commercially available gene synthesis service. This is crucial for overcoming potential issues arising from differences in codon usage bias between the native organism and E. coli.
1.2. Vector Selection:
-
Utilize a co-expression vector system such as the pETDuet™-1 plasmid. This vector contains two multiple cloning sites (MCS), each under the control of a T7 promoter, allowing for the expression of two genes from a single plasmid. For the expression of four genes, two compatible Duet vectors (e.g., pETDuet-1 and pACYCDuet-1) can be used.[1][2][3][4]
1.3. Cloning Strategy:
-
Amplify the codon-optimized dpgA, dpgB, dpgC, and dpgD genes using PCR with primers that introduce appropriate restriction sites for cloning into the selected Duet vectors.
-
Digest the PCR products and the Duet vectors with the corresponding restriction enzymes.
-
Ligate the digested dpgA and dpgB genes into the two MCS of the first Duet vector (e.g., pETDuet-1).
-
Ligate the digested dpgC and dpgD genes into the two MCS of a compatible Duet vector (e.g., pACYCDuet-1).
-
Transform the ligation products into a suitable cloning host, such as E. coli DH5α, and select for positive clones on agar (B569324) plates containing the appropriate antibiotics.
-
Verify the integrity of the constructs by restriction digestion and Sanger sequencing.
Figure 2: Workflow for the construction of the dpg gene cluster expression vectors.
Protocol 2: Heterologous Expression in E. coli
This protocol outlines the procedure for expressing the dpg gene cluster in E. coli BL21(DE3) and optimizing protein production.
2.1. Transformation:
-
Co-transform the verified Duet plasmids containing the dpg genes into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) for pETDuet-1 and chloramphenicol (B1208) for pACYCDuet-1).
-
Incubate the plates overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking at 200 rpm.
-
The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
After induction, reduce the temperature to 18-25°C and continue to shake the culture for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C until further processing.
Protocol 3: Fed-Batch Fermentation for Enhanced Production
For larger-scale production, a fed-batch fermentation strategy can be employed to achieve high cell densities and increased product yields.[5][6][7][8][9]
3.1. Media and Culture Conditions:
-
Batch Medium: Use a defined medium such as M9 minimal medium supplemented with glucose, magnesium sulfate, and trace metals.
-
Feed Medium: A concentrated solution of glucose and other essential nutrients.
-
Inoculum: Prepare a seed culture in LB medium and then a pre-culture in the defined batch medium.
-
Fermentation Parameters:
-
Temperature: 37°C for growth phase, reduced to 18-25°C for induction phase.
-
pH: Maintained at 7.0 by automatic addition of ammonia (B1221849) or a suitable base.
-
Dissolved Oxygen (DO): Maintained at 20-30% saturation by controlling the agitation speed and airflow rate.
-
3.2. Fermentation Protocol:
-
Inoculate the fermenter containing the batch medium with the pre-culture.
-
Allow the culture to grow in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in DO.
-
Initiate the feeding of the concentrated nutrient solution using an exponential feeding strategy to maintain a constant specific growth rate.
-
When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-100), induce protein expression with IPTG.
-
Continue the fermentation for another 24-48 hours post-induction, maintaining the controlled parameters.
-
Harvest the cells by centrifugation.
Protocol 4: Extraction and Quantification of this compound
This protocol describes a method for the extraction and quantification of this compound from E. coli cell pellets using LC-MS/MS.
4.1. Extraction:
-
Resuspend the cell pellet in a cold extraction buffer (e.g., 50% acetonitrile (B52724) in water).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
4.2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate in negative ion mode and use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a purified standard.
-
Quantification: Generate a standard curve using a purified this compound standard to quantify the concentration in the cell extracts.
Data Presentation
The following tables provide a template for summarizing quantitative data from the heterologous expression experiments.
Table 1: Summary of Strains and Plasmids
| Strain Name | Host Strain | Plasmids | Expressed Genes | Antibiotic Resistance |
| Dpg-Ecoli-01 | E. coli BL21(DE3) | pETDuet-dpgAB, pACYCDuet-dpgCD | dpgA, dpgB, dpgC, dpgD | Ampicillin, Chloramphenicol |
| Control | E. coli BL21(DE3) | pETDuet-1, pACYCDuet-1 (empty) | None | Ampicillin, Chloramphenicol |
Table 2: Quantitative Analysis of this compound Production
| Strain | Induction Temp (°C) | Induction Time (h) | Final OD₆₀₀ | This compound Titer (mg/L) |
| Dpg-Ecoli-01 | 18 | 24 | 85.2 | [Insert Data] |
| Dpg-Ecoli-01 | 25 | 16 | 92.5 | [Insert Data] |
| Control | 25 | 16 | 95.1 | Not Detected |
Metabolic Engineering Strategies for Increased Precursor Supply
To further enhance the production of this compound, metabolic engineering strategies can be employed to increase the intracellular pool of its precursor, malonyl-CoA.[10][11][12][13][14]
-
Overexpression of Acetyl-CoA Carboxylase (ACC): The acc genes, which encode the subunits of acetyl-CoA carboxylase, can be overexpressed to drive the conversion of acetyl-CoA to malonyl-CoA.[10][13][14]
-
Deletion of Competing Pathways: Deleting genes involved in pathways that consume acetyl-CoA, such as those for acetate (B1210297) and ethanol (B145695) formation, can increase the flux towards malonyl-CoA.[10]
-
Malonate Supplementation: An alternative pathway can be introduced where malonate is taken up from the medium and converted to malonyl-CoA by a malonyl-CoA synthetase.[11]
Figure 3: Metabolic engineering strategies to enhance malonyl-CoA supply.
References
- 1. biocompare.com [biocompare.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Engineered polyketide biosynthesis and biocatalysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] High cell density fed-batch cultivation of Escherichia coli using exponential feeding combined with pH-stat | Semantic Scholar [semanticscholar.org]
- 9. eppendorf.com [eppendorf.com]
- 10. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering a Novel Metabolic Pathway for Improving Cellular Malonyl-CoA Levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of 3,5-Dihydroxyphenylacetyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetyl-CoA (3,5-DHPACoA) is a key intermediate in the biosynthesis of (S)-3,5-dihydroxyphenylglycine, a nonproteinogenic amino acid that is a crucial component of vancomycin-type glycopeptide antibiotics.[1] The dedicated production of 3,5-DHPACoA through metabolic engineering presents an opportunity to develop novel biocatalytic routes for the synthesis of these important pharmaceutical compounds and their derivatives. This document outlines a proposed metabolic engineering strategy and provides detailed protocols for the development of a microbial cell factory, using Escherichia coli as a host organism, for the production of 3,5-DHPACoA from simple carbon sources.
The core of this strategy involves the heterologous expression of a key enzyme, this compound synthase, which catalyzes the condensation of four molecules of malonyl-CoA to form one molecule of 3,5-DHPACoA.[1] To enhance the production, strategies to increase the intracellular pool of malonyl-CoA, a central precursor in fatty acid metabolism, are also described. These approaches are adapted from successful metabolic engineering efforts for the production of other malonyl-CoA-derived compounds, such as 3-hydroxypropionic acid.[2][3][4][5]
Metabolic Engineering Strategy
The proposed metabolic pathway for the production of 3,5-DHPACoA in E. coli is centered around the overexpression of this compound synthase and the enhancement of the malonyl-CoA pool.
Key Enzymatic Step:
The central reaction is the conversion of malonyl-CoA to 3,5-DHPACoA, catalyzed by this compound synthase (EC 2.3.1.246) from Amycolatopsis mediterranei.[1]
Reaction: 4 Malonyl-CoA + 4 H⁺ → (3,5-dihydroxyphenyl)acetyl-CoA + 4 CO₂ + 3 CoA + H₂O[1]
Enhancing Precursor Supply:
To channel carbon flux towards 3,5-DHPACoA, it is crucial to increase the intracellular concentration of malonyl-CoA. This can be achieved by:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): The native E. coli acetyl-CoA carboxylase complex (encoded by the accADBC genes) can be overexpressed to enhance the conversion of acetyl-CoA to malonyl-CoA.[2]
-
Overexpression of Biotin (B1667282) Ligase (BirA): To ensure the proper functioning of the ACC complex, the biotin ligase (birA) should also be overexpressed to facilitate the biotinylation of the AccB subunit.
Preventing Product Degradation:
A potential competing pathway that could reduce the yield of 3,5-DHPACoA is its oxidation by (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase (DpgC).[6][7][8] While this enzyme is not native to E. coli, it is important to be aware of this potential degradation pathway if working with host organisms that may possess similar enzymatic activities. In a rationally designed production strain, it would be beneficial to identify and knock out any genes encoding for enzymes with similar activity.
Experimental Protocols
The following protocols provide a framework for the construction and evaluation of an E. coli strain engineered for 3,5-DHPACoA production.
Protocol 1: Construction of Expression Plasmids
-
Gene Synthesis and Codon Optimization: The gene encoding this compound synthase from Amycolatopsis mediterranei should be synthesized with codon optimization for expression in E. coli.
-
Vector Selection: A suitable expression vector, such as a pET or pTrc series plasmid with an inducible promoter (e.g., T7 or trc), should be chosen.
-
Cloning: The codon-optimized synthase gene should be cloned into the multiple cloning site of the selected expression vector using standard molecular biology techniques (e.g., restriction digestion and ligation, or Gibson assembly).
-
ACC Plasmid: A separate compatible plasmid (e.g., with a different origin of replication and antibiotic resistance marker) should be used for the overexpression of the E. coli accADBC operon and birA.
-
Transformation: The resulting expression plasmids should be transformed into a suitable E. coli expression host, such as BL21(DE3).
Protocol 2: Cultivation and Induction for 3,5-DHPACoA Production
-
Starter Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.
-
Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium (containing appropriate antibiotics) in a 250 mL baffled flask with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Growth Phase: Incubate the production culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce the expression of the target genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Production Phase: Continue to incubate the culture at 25°C for 24-48 hours with shaking at 220 rpm.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further analysis.
Protocol 3: Extraction and Quantification of 3,5-DHPACoA
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at 13,000 x g for 10 minutes at 4°C to remove cell debris.
-
Protein Precipitation: To the clarified supernatant, add two volumes of ice-cold methanol (B129727) to precipitate proteins. Incubate at -20°C for 30 minutes.
-
Sample Preparation: Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of solvent A (e.g., 50 mM potassium phosphate buffer, pH 6.5) and solvent B (e.g., acetonitrile (B52724) or methanol).
-
Detection: A Diode Array Detector (DAD) to monitor the absorbance at a wavelength characteristic of the phenyl-CoA moiety (around 260 nm).
-
Quantification: A standard curve should be generated using a purified and quantified standard of 3,5-DHPACoA.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the metabolic engineering efforts.
Table 1: Summary of Engineered Strains
| Strain ID | Genotype | Plasmid(s) | Key Features |
| Control | E. coli BL21(DE3) | Empty Vector(s) | Baseline strain |
| Strain A | E. coli BL21(DE3) | pET-synthase | Expresses 3,5-DHPACoA synthase |
| Strain B | E. coli BL21(DE3) | pET-synthase, pACYC-accADBC-birA | Co-expresses synthase and ACC complex |
Table 2: Production Metrics for 3,5-DHPACoA
| Strain ID | Titer (mg/L) | Yield (mg/g DCW) | Productivity (mg/L/h) |
| Control | N.D. | N.D. | N.D. |
| Strain A | |||
| Strain B |
N.D. = Not Detected; DCW = Dry Cell Weight
Conclusion
This document provides a comprehensive guide for the metabolic engineering of E. coli for the production of this compound. The proposed strategies, based on the heterologous expression of a key synthase and the enhancement of the precursor malonyl-CoA pool, offer a rational approach to developing a microbial platform for the synthesis of this valuable specialty chemical. The provided protocols for strain construction, cultivation, and product quantification will enable researchers to implement and evaluate this metabolic engineering strategy. Successful implementation will pave the way for novel biosynthetic routes to complex antibiotics and other high-value compounds.
References
- 1. ENZYME - 2.3.1.246 this compound synthase [enzyme.expasy.org]
- 2. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled synthetic pathways improve the production of 3-hydroxypropionic acid in recombinant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 5. Malonyl-CoA pathway: a promising route for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. EC 1.13.11.80 - (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase. [ebi.ac.uk]
- 8. ENZYME - 1.13.11.80 (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase [enzyme.expasy.org]
Application Notes and Protocols for Solid-Phase Extraction of Acyl-CoAs from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. Their central role makes them critical biomarkers for studying metabolic diseases, such as diabetes and fatty acid oxidation disorders, as well as for understanding cellular responses to drug treatments. The accurate quantification of acyl-CoAs in cellular samples is therefore of paramount importance. However, their low abundance and inherent instability present significant analytical challenges.[1]
Solid-phase extraction (SPE) has emerged as a robust and effective technique for the selective extraction and concentration of acyl-CoAs from complex biological matrices like cell lysates.[2][3] This method significantly reduces matrix effects, leading to improved sensitivity and accuracy in downstream analysis, which is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5]
These application notes provide a detailed protocol for the solid-phase extraction of a broad range of acyl-CoAs from cultured mammalian cells, synthesized from established methodologies.[1] Also included are quantitative data for acyl-CoA species in various cell lines and a troubleshooting guide to address common issues encountered during the extraction process.
Data Presentation: Acyl-CoA Abundance and SPE Recovery Rates
The following tables summarize quantitative data for various acyl-CoA species across different human cell lines and reported recovery rates for different SPE-based extraction methodologies.
Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
| C18:1-CoA | - | ~7 | ~2 |
Note: Direct comparison between cell lines may be affected by the different units of measurement (per cell vs. per mg protein).[1]
Table 2: Reported Recovery Rates for Acyl-CoA SPE Methods
| SPE Method | Acyl-CoA Chain Length | Recovery Rate | Reference |
| Oligonucleotide Purification Column | Long-chain | 70-80% | [6] |
| 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Short-, Medium-, and Long-chain | 83-90% | [7] |
| C18 Reversed-Phase | Long-chain | Not explicitly stated, but high sensitivity reported | [2] |
| Weak Anion Exchange | Long-chain | Not explicitly stated, but method is for purification | [8] |
| UHPLC-ESI-MS/MS (RP and HILIC) | C2 to C20 | 90-111% | [9] |
Experimental Protocols
This section details the materials and step-by-step procedures for the extraction of acyl-CoAs from cell lysates using solid-phase extraction.
Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (ACN, LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Potassium phosphate (B84403) (KH₂PO₄) buffer (100 mM, pH 4.9)
-
Internal standard solution (e.g., C17:0-CoA or a mix of odd-chain length acyl-CoAs)
-
-
Equipment:
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of >14,000 x g at 4°C
-
Homogenizer (optional, for difficult to lyse cells)
-
Vacuum manifold for SPE cartridges
-
Vacuum concentrator or nitrogen evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, weak anion exchange, or specialized acyl-CoA binding columns)
-
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a general procedure for the extraction of a wide range of acyl-CoAs from both adherent and suspension cell cultures.[1]
1. Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
2. Cell Lysis and Protein Precipitation:
-
After the final wash, add 1 mL of ice-cold methanol containing the internal standard to the cells.[1]
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[2]
3. Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1] Be cautious not to disturb the protein pellet.
Protocol 2: Solid-Phase Extraction (SPE) of Acyl-CoAs
This protocol outlines a general procedure for SPE using a C18 reversed-phase cartridge. The specific volumes and solvent compositions may need optimization depending on the SPE cartridge and target acyl-CoAs.
1. SPE Column Conditioning:
-
Condition a C18 SPE cartridge by washing it with 1-2 mL of methanol.[2]
-
Equilibrate the cartridge with 1-2 mL of the sample homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9) or water.[2]
2. Sample Loading:
-
Load the supernatant from Protocol 1 onto the conditioned SPE cartridge.[2] Ensure a slow and steady flow rate to allow for efficient binding.
3. Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[2] For example, wash with 1-2 mL of water, followed by 1-2 mL of 2% formic acid.[10]
4. Elution:
-
Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent.[2] For instance, use two elution steps: first with 1-2 mL of 2% ammonium hydroxide in methanol, followed by a second elution with 1-2 mL of 5% ammonium hydroxide in methanol.[10]
5. Sample Concentration and Reconstitution:
-
Combine the eluted fractions and dry the sample under a gentle stream of nitrogen or using a vacuum concentrator.[1][11]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]
-
Vortex the sample briefly and then centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material.[1]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
Signaling Pathway: Fatty Acid Beta-Oxidation
Caption: Simplified pathway of fatty acid beta-oxidation.
Experimental Workflow: SPE of Acyl-CoAs
Caption: General workflow for solid-phase extraction of acyl-CoAs.
Troubleshooting
Common issues encountered during solid-phase extraction and their potential solutions are outlined below.
Table 3: Troubleshooting Guide for Acyl-CoA SPE
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | - Improper SPE cartridge conditioning: Sorbent not properly wetted.[12] - Sample loading flow rate too high: Insufficient interaction time between analyte and sorbent.[12] - Wash solvent too strong: Analyte is partially eluted during the wash step.[13] - Elution solvent too weak: Incomplete elution of the analyte.[13] - Insufficient elution volume: Not enough solvent to fully desorb the analyte.[13] | - Ensure the cartridge is properly conditioned with the recommended solvent.[12] - Decrease the flow rate during sample loading.[12] - Reduce the strength of the wash solvent or use a more selective sorbent.[13] - Increase the strength of the elution solvent (e.g., higher percentage of organic modifier or adjust pH).[13] - Increase the volume of the elution solvent.[13] |
| Poor Reproducibility | - Inconsistent flow rates: Variation in loading, washing, or elution speeds. - SPE cartridge bed drying out: Can occur before sample loading if not handled properly.[13] - Variable sample handling: Inconsistent timing or temperature during sample preparation. | - Use a vacuum manifold with a flow control system to ensure consistent flow rates. - Do not allow the cartridge to dry out between conditioning, equilibration, and sample loading steps.[13] - Standardize all sample handling procedures, keeping samples on ice whenever possible. |
| Presence of Interferences in Final Extract | - Inadequate washing: Interfering compounds are not effectively removed. - Non-specific binding: Both analytes and interferences bind to the sorbent. | - Optimize the wash step by using a stronger wash solvent that does not elute the analyte of interest.[14] - Use a more selective SPE sorbent chemistry.[14] - Consider a pre-elution wash with the elution solvent before conditioning to remove any leachables from the cartridge.[14] |
By following these detailed protocols and considering the troubleshooting guidance, researchers can achieve reliable and reproducible extraction of acyl-CoAs from cell lysates, enabling accurate downstream analysis for a deeper understanding of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
- 14. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
improving the stability of 3,5-dihydroxyphenylacetyl-CoA in solution
Welcome to the technical support center for 3,5-dihydroxyphenylacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an acyl-coenzyme A derivative that serves as a key intermediate in the biosynthesis of certain natural products, including vancomycin (B549263) and teicoplanin antibiotics.[1][2] Its molecular structure contains two key features that make it susceptible to degradation in aqueous solutions: a high-energy thioester bond and a dihydroxyphenyl (catechol-like) ring.[3][4] The thioester bond is prone to hydrolysis, while the dihydroxyphenyl group is highly susceptible to oxidation, leading to loss of compound integrity and reduced efficacy in enzymatic assays.[5][6]
Q2: What are the primary degradation pathways for this compound in solution?
There are two main degradation pathways:
-
Oxidation: The 3,5-dihydroxyphenyl moiety is readily oxidized, especially in the presence of oxygen and trace metal ions. This process can lead to the formation of highly reactive quinone species, which can polymerize and cause a visible browning of the solution.[6][7]
-
Hydrolysis: The thioester linkage to coenzyme A is energetically favorable for hydrolysis, which cleaves the molecule into 3,5-dihydroxyphenylacetic acid and free coenzyme A (CoA-SH).[5][8] This reaction is often accelerated at neutral or basic pH.
Q3: What are the ideal storage conditions for this compound?
To maximize shelf-life, this compound should be stored as a lyophilized powder at -20°C or below. For solutions, prepare small, single-use aliquots and store them at -80°C. Aqueous solutions of coenzyme A derivatives are generally more stable at a slightly acidic pH (pH 4-6) and should be used quickly after thawing.[5] Avoid repeated freeze-thaw cycles.
Q4: Which additives can be included in the solution to enhance stability?
Several types of additives can be used to mitigate degradation:
-
Antioxidants: To prevent oxidation of the dihydroxyphenyl ring, consider adding primary antioxidants or radical scavengers.[9] Ascorbic acid (Vitamin C) or dithiothreitol (B142953) (DTT) are effective choices.[5][9]
-
Chelating Agents: Metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and slow the oxidative process.[10]
-
Reducing Agents: To maintain the thiol group on the resulting free CoA after any potential hydrolysis and to help prevent disulfide bond formation, a reducing agent like DTT or 2-mercaptoethanol (B42355) can be beneficial.[5]
Troubleshooting Guide
Problem 1: My solution of this compound is turning yellow or brown upon dissolution or during an experiment.
-
Cause: This discoloration is a classic sign of oxidation of the 3,5-dihydroxyphenyl group.[6] This is likely accelerated by dissolved oxygen in your buffer, a pH above 7.0, and/or the presence of trace metal ions.
-
Solution:
-
De-gas your buffers: Before dissolving the compound, thoroughly de-gas all buffers by sparging with an inert gas (e.g., nitrogen or argon) or by using a vacuum pump.
-
Work at an acidic pH: Prepare your solutions in a buffer with a pH between 4.0 and 6.0, as this range helps to slow both oxidation and thioester hydrolysis.[5]
-
Add Stabilizers: Supplement your buffer with an antioxidant (e.g., 0.5-1 mM ascorbic acid) and a chelating agent (e.g., 0.1-0.5 mM EDTA).[9][10]
-
Minimize Headspace: Store aliquots in vials with minimal air headspace to reduce contact with oxygen.
-
Problem 2: I am observing a rapid loss of signal or activity in my enzymatic assay.
-
Cause: If the assay relies on the intact this compound molecule, a loss of signal suggests the substrate is degrading. This could be due to either rapid hydrolysis of the thioester bond or oxidation of the phenyl ring, rendering it unrecognizable by the enzyme.[1][8]
-
Solution:
-
Prepare Substrate Fresh: Dissolve the lyophilized powder immediately before starting your experiment. Do not use stock solutions that have been stored for extended periods at 4°C or room temperature.[5]
-
Run a Stability Control: Incubate the this compound in your assay buffer without the enzyme for the duration of the experiment. At various time points, analyze the solution using HPLC or a spectrophotometer to quantify the rate of degradation under your specific assay conditions.
-
Optimize Assay Buffer: Ensure your assay buffer has been de-gassed and contains appropriate stabilizers as described above. If the enzyme is tolerant, consider running the assay at a slightly more acidic pH.
-
Problem 3: My stock solution appears cloudy or contains a precipitate after thawing.
-
Cause: Precipitation can occur if the compound's solubility limit is exceeded, especially at low temperatures or if the pH of the solution has shifted. It could also be due to the polymerization of oxidation products.
-
Solution:
-
Verify Solubility and Concentration: Check the recommended solvent and solubility for your specific product lot. You may need to prepare a more dilute stock solution.
-
Ensure Proper pH: Measure the pH of your stock solution after preparation. Coenzyme A derivatives are most stable and often most soluble in slightly acidic aqueous buffers.[5]
-
Gentle Warming: Try gently warming the solution (e.g., to 30°C) and vortexing to see if the precipitate redissolves. If it does not, it may be degraded and polymerized material, and the solution should be discarded.
-
Data Presentation: Recommended Additives for Solution Stability
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.0 | Minimizes both base-catalyzed hydrolysis of the thioester and oxidation of the dihydroxyphenyl group.[5] |
| Antioxidant | 0.5 - 1 mM Ascorbic Acid | Scavenges free radicals to prevent oxidation of the phenolic rings.[9] |
| Chelating Agent | 0.1 - 0.5 mM EDTA | Sequesters divalent metal ions that can catalyze oxidative degradation.[10] |
| Reducing Agent | 0.5 - 1 mM DTT | Prevents the formation of CoA disulfides and helps protect against oxidation.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
-
Prepare the Stability Buffer:
-
Create a 50 mM sodium acetate (B1210297) or MES buffer.
-
Adjust the pH to 5.5 using acetic acid or NaOH.
-
Add EDTA to a final concentration of 0.5 mM.
-
Add Ascorbic Acid to a final concentration of 1 mM.
-
Thoroughly de-gas the buffer by sparging with argon or nitrogen gas for at least 15-20 minutes.
-
-
Dissolve the Compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of the de-gassed Stability Buffer to the vial to achieve a final concentration of 10 mM.
-
Mix gently by inversion or brief, low-speed vortexing until fully dissolved. Avoid vigorous mixing to minimize oxygen introduction.
-
-
Storage:
-
Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
-
Protocol 2: Assessing Stability via HPLC
This protocol provides a method to quantify the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., at 1 mM) in the buffer system you wish to test (e.g., your assay buffer).
-
At time zero (T=0), immediately inject a sample onto the HPLC system for analysis.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 25°C on the benchtop).
-
At subsequent time points (e.g., T=15, 30, 60, 120 minutes), take additional samples for injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 260 nm (for the adenine (B156593) portion of CoA) and 280 nm (for the phenyl group).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound in the T=0 chromatogram.
-
Identify new peaks that appear over time, which likely correspond to degradation products (e.g., 3,5-dihydroxyphenylacetic acid and free CoA).
-
Calculate the peak area of the intact compound at each time point.
-
Plot the percentage of remaining intact this compound versus time to determine its stability and half-life in that specific buffer.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preparing a stabilized solution.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C29H42N7O19P3S | CID 71448900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. neolab.de [neolab.de]
- 6. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 7. mdpi.com [mdpi.com]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
- 10. carbodiimide.com [carbodiimide.com]
Technical Support Center: Mass Spectrometry of Acyl-CoA Compounds
Welcome to the technical support center for the mass spectrometry analysis of acyl-CoA compounds. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of acyl-CoA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and systematic approaches to troubleshoot issues during the LC-MS analysis of acyl-CoA compounds.
Q1: I am observing a very low or no signal for my acyl-CoA standards. What are the initial checks I should perform?
A1: A complete or significant loss of signal requires a systematic check of your instrument and reagents. Start by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly. It is also crucial to prepare fresh standards and mobile phases to rule out degradation or contamination. Verify that all instrument parameters, such as voltages and gas flows, are set to their optimal values and that you have a stable electrospray.[1]
Q2: What are the most common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A2: Several factors can contribute to low signal intensity for acyl-CoAs:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[1][2][3] To mitigate this, process samples quickly on ice and store them at -80°C as a dry pellet.[3] When reconstituting samples before analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[3]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect the ionization efficiency of acyl-CoAs.[1]
-
Ion Suppression: Complex biological samples can introduce matrix effects that significantly reduce the signal of the target analyte.[1]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can result in a decreased signal-to-noise ratio.[1]
Q3: My chromatographic peaks for acyl-CoAs are broad and tailing. How can I improve the peak shape?
A3: Poor peak shape is a common challenge in acyl-CoA analysis due to their amphiphilic nature. To improve chromatography:
-
High pH Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution for reversed-phase separation of long-chain acyl-CoAs.[4]
-
Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can also enhance peak shape and retention of polar short-chain acyl-CoAs.
-
Column Choice: A C18 reversed-phase column is commonly used and generally provides good separation for a range of acyl-CoAs.[3][4]
-
Gradient Optimization: Ensure your gradient is optimized to effectively separate the wide range of acyl-CoA polarities, from hydrophilic short-chain to hydrophobic very-long-chain species.
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS?
A4: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. The most common characteristic is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[3][5][6][7][8] This consistent fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample.[3][9][10] Another frequently observed fragment ion is at m/z 428, which results from a cleavage between the 5' diphosphates.[3][5][8][10]
Q5: How can I minimize the loss of acyl-CoAs during sample preparation?
A5: Sample preparation is a critical step where significant analyte loss can occur.
-
Extraction Efficiency: The extraction method can impact the recovery of different acyl-CoA species. A common method involves protein precipitation followed by solid-phase extraction (SPE).[1][11] However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[3]
-
SPE Optimization: If SPE is necessary, ensure the sorbent and elution method are optimized for your specific analytes of interest.[1][3]
-
Alternative to SPE: Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, which may improve the recovery of short-chain species.[3]
-
Material of Vials: Using glass instead of plastic sample vials can decrease the loss of CoA signal and improve sample stability.[12]
Experimental Protocols
Below are detailed methodologies for key experiments in acyl-CoA analysis.
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted for the extraction of a broad range of acyl-CoAs from cultured cells.
-
Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[3]
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[3] b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[3]
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.[3]
Protocol 2: Extraction of Acyl-CoAs from Tissue Samples
This protocol is suitable for the extraction of acyl-CoAs from tissue samples.
-
Homogenization: a. Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube. b. Add internal standards (e.g., [13C2]acetyl-CoA, [13C8]octanoyl-CoA).[9] c. Add 3 ml of a methanol-chloroform mixture (2:1 by volume).[9] d. Homogenize the tissue on ice.[9] e. Centrifuge the homogenate at 1300g for 15 minutes at 4°C.[9]
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE column with 3 ml of methanol, then equilibrate with 3 ml of water.[9] b. Load the supernatant from the previous step. c. Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[9] d. Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[9] e. Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.[9]
-
Reconstitution: a. Reconstitute the dried extract in 100 µl of 50% methanol prior to injection into the mass spectrometer.[9]
Data Presentation
Table 1: Common Adducts and Fragments of Acyl-CoAs in Positive Ion ESI-MS
| Ion Type | Description | Typical m/z |
| Precursor Ion | Protonated molecule | [M+H]⁺ |
| Fragment Ion 1 | Neutral loss of 3'-phospho-ADP | [M+H-507]⁺ |
| Fragment Ion 2 | Fragment from cleavage at the 5'-diphosphate | 428.037 |
Data compiled from multiple sources.[3][5][6][7][8][10][13]
Table 2: Example MRM Transitions for Selected Acyl-CoAs
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA (C2) | 810 | 303 |
| Butyryl-CoA (C4) | 838 | 331 |
| Hexanoyl-CoA (C6) | 866 | 359 |
| Octanoyl-CoA (C8) | 894 | 387 |
| Decanoyl-CoA (C10) | 922 | 415 |
| Lauroyl-CoA (C12) | 950 | 443 |
| Myristoyl-CoA (C14) | 978 | 471 |
| Palmitoyl-CoA (C16) | 1006 | 499 |
| Stearoyl-CoA (C18) | 1034 | 527 |
| Oleoyl-CoA (C18:1) | 1032 | 555 |
| Linoleoyl-CoA (C18:2) | 1030 | 553 |
These transitions correspond to the [M+H]⁺ precursor and the [M+H-507]⁺ product ion.[7]
Visualizations
Caption: Troubleshooting workflow for low or no signal in acyl-CoA LC-MS analysis.
Caption: Common fragmentation pathways of acyl-CoA compounds in positive ion mode MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant 3,5-dihydroxyphenylacetyl-CoA Synthase (DpgA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with recombinant 3,5-dihydroxyphenylacetyl-CoA synthase (DpgA), a Type III polyketide synthase involved in the biosynthesis of the nonproteinogenic amino acid (S)-3,5-dihydroxyphenylglycine.
Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and activity assessment of recombinant DpgA.
Issue 1: Low or No Expression of Recombinant DpgA in E. coli
| Possible Cause | Suggested Solution |
| Codon Bias | The gene sequence for DpgA from Amycolatopsis mediterranei may contain codons that are rare in E. coli. |
| Action: Synthesize the gene with codons optimized for E. coli expression. | |
| Toxicity of the expressed protein | High-level expression of DpgA might be toxic to the E. coli host cells. |
| Action: 1. Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG). 2. Lower the induction temperature to 16-25°C and increase the induction time (12-16 hours). 3. Use a weaker expression vector/promoter system. 4. Switch to a host strain designed to handle toxic proteins, such as C41(DE3) or C43(DE3). | |
| Plasmid Instability | The expression plasmid may be lost during cell division. |
| Action: Ensure the appropriate antibiotic is present in the culture medium at all times to maintain selective pressure. | |
| Inefficient Transcription/Translation | Suboptimal promoter induction or ribosome binding site. |
| Action: Verify the integrity of the expression vector sequence. Ensure the inducer is fresh and used at the correct concentration. |
Issue 2: Recombinant DpgA is Expressed but Found in Insoluble Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. |
| Action: 1. Lower the induction temperature to 16-20°C. 2. Reduce the inducer concentration. | |
| Lack of Chaperones | Insufficient levels of chaperones in E. coli to assist in proper folding. |
| Action: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) with your DpgA construct. | |
| Suboptimal Buffer Conditions | The lysis buffer may not be conducive to maintaining protein solubility. |
| Action: Screen different lysis buffer conditions, varying pH (typically 7.0-8.5), and including additives like glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines. | |
| Disulfide Bond Formation (if applicable) | Although less common for cytosolic enzymes, improper disulfide bonds can cause misfolding. |
| Action: Add reducing agents like DTT or β-mercaptoethanol (1-5 mM) to the lysis buffer. |
Issue 3: Purified DpgA Shows Low or No Enzymatic Activity
| Possible Cause | Suggested Solution |
| Absence of Stimulatory Proteins | DpgA activity is significantly enhanced by the presence of DpgB and DpgD proteins.[1] |
| Action: Co-express and co-purify DpgA with DpgB and DpgD, or add purified DpgB and DpgD to the reaction mixture. A 3:1 ratio of DpgB to DpgA has been shown to be effective.[1] | |
| Substrate Degradation | The substrate, malonyl-CoA, is unstable, especially at non-optimal pH and temperature. |
| Action: 1. Prepare malonyl-CoA solutions fresh before each experiment. 2. Store malonyl-CoA stock solutions at -80°C. 3. Keep the reaction mixture on ice until the start of the assay. | |
| Incorrect Assay Conditions | pH, temperature, or buffer composition may not be optimal for enzyme activity. |
| Action: Perform a matrix of experiments to determine the optimal pH (typically neutral to slightly alkaline for PKSs) and temperature for your specific construct. | |
| Protein Misfolding/Inactivation | The protein may have been inactivated during purification or storage. |
| Action: 1. Handle the purified protein gently, avoiding vigorous vortexing. 2. Store the purified enzyme in a buffer containing glycerol (10-20%) at -80°C. 3. Perform a new purification, ensuring all steps are carried out at 4°C. | |
| Missing Cofactors | While DpgA itself does not require a cofactor, downstream enzymes in the pathway might. |
| Action: Ensure all necessary components for the complete biosynthetic pathway are present if studying the full conversion. |
Issue 4: Inconsistent or Unreliable Results in the HPLC-Based Activity Assay
| Possible Cause | Suggested Solution |
| Poor Separation of Substrate and Product | The HPLC method may not be adequately resolving malonyl-CoA from the product, this compound. |
| Action: 1. Optimize the HPLC gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). 2. Use a high-quality C18 column. 3. Run authentic standards for both substrate and product to confirm retention times. | |
| Product Degradation | The product, this compound, may be unstable under assay or analysis conditions. |
| Action: Immediately stop the enzymatic reaction (e.g., by adding acid or organic solvent) and analyze the samples promptly. Store samples at -20°C if immediate analysis is not possible. | |
| Inaccurate Quantification | Lack of a proper standard curve for the product. |
| Action: Synthesize or purchase a standard for this compound to generate a reliable standard curve for quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound synthase (DpgA)?
A1: DpgA is a bacterial Type III polyketide synthase (PKS). Its primary function is to catalyze the condensation of four molecules of malonyl-CoA to produce one molecule of this compound (DPA-CoA), along with three molecules of Coenzyme A (CoASH) and four molecules of CO2.[1][2] This reaction is a key step in the biosynthesis of (S)-3,5-dihydroxyphenylglycine, a nonproteinogenic amino acid that is a crucial component of glycopeptide antibiotics like vancomycin.[1][2]
Q2: Why is my recombinant DpgA activity so low when I assay the purified protein alone?
A2: Studies have shown that the enzymatic activity of DpgA is substantially stimulated by the presence of two other proteins from the same biosynthetic cluster: DpgB and DpgD.[1] Assaying DpgA in isolation will likely result in very low turnover. For optimal activity, DpgB and DpgD should be included in the reaction mixture.
Q3: What is the substrate for DpgA, and are there any special handling precautions?
A3: The substrate for DpgA is malonyl-CoA. Malonyl-CoA is chemically unstable and susceptible to hydrolysis. It is crucial to prepare aqueous solutions of malonyl-CoA fresh for each experiment and to store the powder and stock solutions at -20°C or -80°C. During experiments, keep solutions on ice as much as possible to minimize degradation.
Q4: What is a typical expression system for recombinant DpgA?
A4: Recombinant DpgA from Amycolatopsis mediterranei has been successfully expressed in E. coli host strains, such as BL21(DE3), using expression vectors like the pET series.
Q5: How can I monitor the activity of DpgA?
A5: The most direct method is to use High-Performance Liquid Chromatography (HPLC). You can monitor the consumption of the substrate (malonyl-CoA) and the formation of the product (this compound) over time. A reverse-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically effective for separating these CoA thioesters.
Quantitative Data
The following table summarizes known and typical parameters for DpgA and related bacterial Type III polyketide synthases. Researchers should note that optimal conditions may vary with specific constructs and assay systems.
| Parameter | Value / Range | Notes |
| EC Number | 2.3.1.246 | --- |
| Substrate | Malonyl-CoA | Four molecules are consumed per reaction cycle. |
| Product | This compound | --- |
| kcat (DpgA with DpgB/DpgD) | ~1-2 min⁻¹ | Activity is significantly lower in the absence of DpgB and DpgD.[1] |
| Optimal pH | 7.0 - 8.5 (Typical for Type III PKSs) | The precise optimum for DpgA has not been reported. Empirical determination is recommended. |
| Optimal Temperature | 25 - 37°C (Typical for bacterial enzymes) | The precise optimum for DpgA has not been reported. Empirical determination is recommended. |
| Structure | Homodimer (Typical for Type III PKSs) | Type III PKSs are characteristically simple homodimeric proteins. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant DpgA
This protocol is a general guideline based on standard methods for expressing His-tagged proteins in E. coli.
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the DpgA expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-18 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme (B549824), and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme and inhibitors).
-
Washing: Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elution: Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Buffer Exchange: Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Activity Assay for DpgA
This protocol is adapted from the assay described for the Dpg biosynthetic pathway.[1]
-
Reaction Mixture Preparation: On ice, prepare a 100 µL reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
1-5 µM purified recombinant DpgA
-
3-15 µM purified recombinant DpgB (optional, but highly recommended for activity)
-
1-5 µM purified recombinant DpgD (optional, but recommended for activity)
-
200 µM malonyl-CoA (prepare fresh)
-
-
Initiation and Incubation: Initiate the reaction by adding the malonyl-CoA. Incubate the mixture at 30°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or 10% trichloroacetic acid.
-
Sample Preparation: Centrifuge the quenched reaction at high speed for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
Monitor the absorbance at 260 nm (for CoA thioesters).
-
Identify and quantify the product peak (this compound) by comparing its retention time and area to an authentic standard.
-
Visualizations
References
minimizing degradation of 3,5-dihydroxyphenylacetyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3,5-dihydroxyphenylacetyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound is primarily due to two factors:
-
Hydrolysis of the thioester bond: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.[1]
-
Oxidation of the 3,5-dihydroxyphenyl moiety: The resorcinol-type phenolic ring can be oxidized, particularly in the presence of oxygen, light, and at higher pH and temperatures.[2]
Q2: What is the optimal pH for extracting and storing this compound?
A2: To minimize hydrolysis of the thioester bond, a slightly acidic pH is recommended. Extraction protocols for other acyl-CoAs often utilize buffers with a pH of around 4.9.[1][3][4] Aqueous solutions of Coenzyme A and its esters are most stable in the pH range of 2 to 6.[1]
Q3: How does temperature affect the stability of the molecule?
A3: Elevated temperatures accelerate both chemical and enzymatic degradation. It is crucial to maintain samples on ice or at sub-zero temperatures throughout the extraction process to preserve the integrity of the analyte.[1][3]
Q4: What are the best practices for initial sample handling to prevent degradation?
A4: Immediate processing of fresh tissue is optimal. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[3] For cell cultures, quenching metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate is an effective method to halt enzymatic activity.[1]
Q5: Should I use antioxidants during the extraction?
A5: Yes, the use of antioxidants is highly recommended to prevent the oxidation of the 3,5-dihydroxyphenyl moiety. Plant-derived antioxidants often consist of phenolic compounds that can trap free radicals.[5] While resorcinol-type flavonoids are generally more stable than catechol-type flavonoids, taking precautions is prudent.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis of the thioester bond | Ensure the extraction buffer is acidic (pH 4.5-5.0). Work quickly and keep all solutions and samples on ice. |
| Oxidation of the dihydroxyphenyl group | Add an antioxidant (e.g., ascorbic acid or DTT) to the extraction buffer. Protect samples from light and perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Incomplete cell lysis or tissue homogenization | Ensure thorough homogenization using a suitable method (e.g., glass homogenizer). Optimize the ratio of extraction solvent to tissue weight. | |
| Inefficient solid-phase extraction (SPE) | Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. Optimize the composition and volume of the wash and elution buffers. | |
| Presence of degradation products in the final extract | Enzymatic degradation | Ensure rapid and effective quenching of enzymatic activity at the start of the extraction process (e.g., flash-freezing, addition of cold organic solvent). |
| Chemical degradation | Strictly control pH and temperature throughout the procedure. Use high-purity solvents and freshly prepared buffers. | |
| Poor chromatographic peak shape (tailing, broadening) | Interaction with active sites on the HPLC column | Use a high-purity silica-based column. Acidify the mobile phase with a small amount of formic or acetic acid to suppress silanol (B1196071) activity. |
| Sample solvent incompatible with the mobile phase | Whenever possible, dissolve the final extract in the initial mobile phase. | |
| Inconsistent results between replicates | Variability in sample handling time | Standardize the timing of each step of the extraction protocol to ensure all samples are processed identically. |
| Incomplete precipitation of proteins | Ensure a sufficient volume of organic solvent is used for protein precipitation. Allow adequate incubation time at low temperature for complete precipitation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[3][4][7]
Materials:
-
Biological tissue
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., a structurally similar, stable isotopically labeled CoA ester)
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of frozen tissue and keep it frozen until homogenization.
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold Extraction Buffer containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[7]
-
-
Extract Collection: Transfer the upper phase containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Load the diluted extract onto the SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[8]
-
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[9]
Data Presentation
Table 1: Recommended Extraction and Storage Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 4.5 - 5.5 | Minimizes thioester hydrolysis.[1] |
| Temperature | 0 - 4°C (on ice) | Reduces rates of chemical and enzymatic degradation.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the dihydroxyphenyl group. |
| Light | Protected from light | Prevents photo-degradation of the phenolic moiety.[2] |
| Antioxidants | Ascorbic acid or DTT (optional) | Scavenges reactive oxygen species. |
| Storage | -80°C | Long-term stability of the extract.[3] |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for extracting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
improving the signal-to-noise ratio in LC-MS/MS detection of acyl-CoAs
Welcome to the technical support center for the LC-MS/MS detection of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the signal-to-noise ratio for acyl-CoA detection?
The analysis of acyl-CoAs by LC-MS/MS is challenging due to their low abundance, inherent instability in aqueous solutions, and varying physicochemical properties based on the acyl chain length.[1][2] Key factors impacting the S/N ratio include sample preparation, chromatographic separation, matrix effects, and mass spectrometry parameters. Efficient extraction, stable sample handling, optimized chromatography for good peak shape, and minimizing ion suppression are all critical for achieving high sensitivity.[3][4]
Q2: Which chromatographic approach is best for a broad range of acyl-CoAs?
There is no single method that is optimal for all acyl-CoAs, which range from polar short-chain to nonpolar long-chain species.[4][5]
-
Reversed-Phase Liquid Chromatography (RPLC): This is the most common approach. Slightly acidic mobile phases are often used for short-chain acyl-CoAs, while alkaline mobile phases (pH ~10.5) can improve the peak shape for long-chain species which are prone to tailing.[1][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a promising alternative for analyzing the full range of acyl-CoAs, from free CoA and short-chain species to long-chain species, within a single analytical run.[6]
-
Ion-Pairing Chromatography: Using ion-pairing reagents like dimethylbutylamine or triethylamine (B128534) can improve chromatography but may also cause signal suppression in the mass spectrometer.[5][6]
Q3: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS?
Acyl-CoAs exhibit a common fragmentation pattern that is useful for their detection. In positive ion mode, they typically produce a characteristic neutral loss of 507 Da, which corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety ([M-507+H]⁺).[7][8] This neutral loss can be used in screening experiments to identify a wide range of acyl-CoAs in a sample.[4]
Troubleshooting Guide
This guide addresses specific issues encountered during acyl-CoA analysis.
Problem 1: Low Signal Intensity or Poor Analyte Recovery
Question: My acyl-CoA signal is very low or undetectable. What are the potential causes and how can I improve recovery?
Potential Causes:
-
Analyte Instability: Acyl-CoAs are highly unstable and prone to hydrolysis in aqueous solutions.[1][2]
-
Inefficient Extraction: The choice of extraction solvent and method is critical for recovering acyl-CoAs from complex biological matrices.[7]
-
Sample Handling and Storage: Signal loss can occur due to improper sample handling, such as using plastic vials or extended exposure to room temperature.[9]
Solutions and Protocols:
-
Optimize Sample Extraction: The extraction method must be tailored to the sample type and the specific acyl-CoAs of interest.
-
Protocol: Solvent Extraction for Animal Tissues: A common method involves homogenization in an organic solvent. For a sample load of ~10 mg of tissue, extraction can be optimized with recoveries between 60-140% depending on the analyte and tissue.[7] A detailed protocol involves quenching the sample in an acid like perchloric or sulfosalicylic acid, followed by extraction with a buffered isopropanol (B130326) solution and subsequent purification steps.[10]
-
Protocol: Solid-Phase Extraction (SPE): For cleaning up extracts, SPE is often employed. Oasis HLB SPE columns can be used by preconditioning with methanol, equilibrating with water, loading the sample, washing with water, and finally eluting the acyl-CoAs with 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[11]
-
-
Improve Analyte Stability:
-
Use Acidic Quenching: Immediately quench biological reactions and stabilize acyl-CoAs by homogenizing samples in a cold acid, such as 2.5% sulfosalicylic acid (SSA).[8][10]
-
Optimize Reconstitution Solvent: The solvent used to redissolve the dried extract can impact stability. A study comparing different solvents found that a mixture of Methanol:Water (1:5, v/v) provided good stability for various acyl-CoA standards at 4°C over 48 hours.[1][6]
-
Use Glass Vials: To decrease signal loss from adsorption, use glass sample vials instead of plastic for storing and analyzing acyl-CoA samples.[9]
-
Workflow for Optimizing Sample Preparation
Caption: A generalized workflow for acyl-CoA sample preparation.
Table 1: Comparison of Extraction Solvents for Acyl-CoA Analysis from Liver Tissue
| Extraction Solvent Mixture | Relative MS Intensity (Short-Chain Acyl-CoAs) | Relative MS Intensity (Long-Chain Acyl-CoAs) | Reference |
| Acetonitrile (B52724):Isopropanol:Water (65:30:5, v/v/v) | ★★★☆☆ | ★★★★★ | [1] |
| Isopropanol:50 mM KH2PO4 (1:1, v/v) | ★★★★☆ | ★★★☆☆ | [1] |
| 2.5% Sulfosalicylic Acid (SSA) | ★★★★★ | Not specified | [8] |
| 10% Trichloroacetic Acid (TCA) | ★★★☆☆ | Not specified | [8] |
| (Relative intensity is a qualitative summary based on cited data) |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Question: My acyl-CoA peaks are tailing or are very broad, which reduces sensitivity and resolution. How can I fix this?
Potential Causes:
-
Inappropriate Mobile Phase pH: Long-chain acyl-CoAs are known to exhibit severe peak tailing under acidic reversed-phase conditions.[1][4]
-
Secondary Interactions: Interactions between the analyte and the stationary phase (e.g., with free silanol (B1196071) groups) can cause peak tailing.[12]
-
Column Overload: Injecting too much sample can lead to broadened peaks.[3]
-
Column Degradation: Repeated injections of biological extracts can cause a build-up of material on the column, leading to distorted peak shapes.[4]
Solutions and Protocols:
-
Optimize Mobile Phase Composition:
-
For Long-Chain Acyl-CoAs: Use a high pH mobile phase. A gradient using ammonium hydroxide (B78521) (to adjust pH to ~10.5) and acetonitrile with a C18 reversed-phase column can significantly improve peak shape.[4]
-
For Short-Chain Acyl-CoAs: A slightly acidic mobile phase is generally effective.[1] Volatile additives like formic acid or acetic acid are compatible with MS detection.[13]
-
Use Volatile Buffers: Always use MS-compatible volatile buffers like ammonium acetate or ammonium formate (B1220265) instead of non-volatile salts like phosphates.[13]
-
-
Consider an Alternative Column:
-
If a wide range of acyl-CoAs needs to be analyzed, a zwitterionic HILIC column can provide good separation for both short- and long-chain species in a single run, often with better peak shapes.[6]
-
-
Implement Column Washing:
-
If peak distortion appears after multiple injections, increase the column wash step in your gradient and slow down the ramp time for the wash. This helps clean the column but will increase the total run time.[4]
-
Table 2: Recommended Mobile Phase Conditions for Acyl-CoA Analysis
| Acyl-CoA Type | Chromatography | Mobile Phase A | Mobile Phase B | Key Advantage | Reference |
| Short-Chain | RPLC | Water with 0.1% Formic Acid | Acetonitrile | Good retention and separation for polar species. | [14] |
| Long-Chain | RPLC | Water with Ammonium Hydroxide (pH ~10.5) | Acetonitrile | Mitigates peak tailing for nonpolar species. | [4] |
| Broad Range | RPLC (Ion-Pair) | Water with Dimethylbutylamine | Acetonitrile | Covers a wide range of polarities. | [6] |
| Broad Range | HILIC | Water with 10 mM Ammonium Acetate | Acetonitrile | Single run for short- to long-chain species. | [6] |
Problem 3: High Background Noise or Matrix Effects
Question: The baseline of my chromatogram is noisy, or I suspect ion suppression is reducing my signal. What steps can I take?
Potential Causes:
-
Matrix Effects: Co-eluting components from the biological matrix can suppress the ionization of the target acyl-CoAs in the MS source, reducing the signal.[3][15]
-
Contaminated Solvents/Reagents: Impurities in the LC-MS grade solvents or additives can contribute to high background noise.[15][16]
-
Non-Volatile Buffers: Using non-volatile salts (e.g., phosphate (B84403) buffers) can contaminate the MS source and increase noise.[13]
Solutions and Protocols:
-
Improve Sample Cleanup:
-
Enhance Chromatographic Separation:
-
Improve the separation between your analytes and interfering matrix components. Adjusting the gradient or using a higher-resolution column (e.g., with smaller particles) can help.[17]
-
-
Use High-Purity Reagents:
-
Always use LC-MS or hypergrade quality solvents and ultrapure additives to minimize background noise.[18]
-
-
Optimize MS Source Parameters:
-
Adjust source parameters like gas temperatures, gas flows, and spray voltage to maximize the analyte signal relative to the background noise.
-
Troubleshooting Logic for High Noise/Matrix Effects
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. biorxiv.org [biorxiv.org]
- 12. zeptometrix.com [zeptometrix.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
Technical Support Center: Enhancing Heterologous Production of 3,5-Dihydroxyphenylacetyl-CoA
Welcome to the technical support center for the heterologous production of 3,5-dihydroxyphenylacetyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and increase the titer of their target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
A1: this compound is a derivative of coenzyme A and is a key precursor for the biosynthesis of various valuable natural products, including certain polyketides. Heterologous production, which involves engineering a host organism like E. coli or yeast to produce a compound it doesn't naturally make, is often challenging. Common issues include low intracellular concentrations of necessary precursors like malonyl-CoA, poor activity of the heterologously expressed enzymes, toxicity of the product to the host organism, and the diversion of metabolic resources to competing native pathways.
Q2: What are the primary precursors for the biosynthesis of this compound?
A2: The biosynthesis of this compound, like many polyketide-derived compounds, primarily relies on the availability of two key precursors:
-
Malonyl-CoA: This is a central metabolite derived from the carboxylation of acetyl-CoA. It serves as the primary building block for the carbon backbone of many polyketides.[1]
-
An aromatic starter unit: In this case, this would likely be derived from an amino acid pathway, leading to a phenylacetyl-CoA derivative.
Q3: Which host organisms are commonly used for producing polyketides and their precursors?
A3: Several microbial hosts are widely used for the heterologous production of natural products due to their well-characterized genetics and rapid growth. Common choices include:
-
Escherichia coli : A popular choice due to its fast growth, simple genetics, and extensive toolkit for metabolic engineering.[1][2]
-
Saccharomyces cerevisiae (Yeast): As a eukaryote, it can be better for expressing complex eukaryotic enzymes and has a high tolerance to low pH environments, which can be beneficial if the target product is acidic.[3][4]
-
Pseudomonas species: These bacteria are the native producers of some polyketides and can be engineered for enhanced production.[5][6]
Q4: How can I increase the intracellular supply of malonyl-CoA?
A4: Increasing the intracellular pool of malonyl-CoA is a critical strategy for improving the titer of many heterologously produced compounds.[1] Key approaches include:
-
Overexpression of Acetyl-CoA Carboxylase (Acc): This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing Acc can significantly increase the malonyl-CoA concentration.[1]
-
Increasing Acetyl-CoA Availability: This can be achieved by deleting pathways that lead to byproducts like acetate (B1210297) and ethanol (B145695), or by overexpressing enzymes involved in acetate assimilation.[1]
-
Dynamic Control of Metabolic Pathways: Implementing biosensors to dynamically regulate the expression of key enzymes can help balance metabolic flux between cell growth and product formation.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Titer of this compound
This is the most common issue in heterologous biosynthesis. The problem can typically be traced to one of three areas: precursor supply, enzyme function, or product/intermediate toxicity.
Possible Cause 1: Insufficient Precursor Supply
A lack of the necessary building blocks, particularly malonyl-CoA, is a major bottleneck in the production of polyketides and their derivatives.[7]
Solutions:
-
Enhance the Malonyl-CoA Pool: Implement metabolic engineering strategies to boost the intracellular concentration of malonyl-CoA. A multi-pronged approach is often the most effective.[1]
-
Workflow for Enhancing Precursor Supply:
Caption: Troubleshooting workflow for low precursor supply.
-
-
Optimize Carbon Source Utilization: Ensure your fermentation media and feeding strategy are optimized for the production phase. For some pathways, a continuous or fed-batch supply of the primary carbon source (like glucose or glycerol) is crucial.[8][9]
Table 1: Metabolic Engineering Strategies to Increase Malonyl-CoA Supply in E. coli
| Strategy | Target Gene(s) / Pathway | Rationale | Reference |
|---|---|---|---|
| Overexpress Key Enzyme | acc (acetyl-CoA carboxylase) | Directly converts acetyl-CoA to malonyl-CoA. | [1] |
| Increase Acetyl-CoA | Overexpress acetate assimilation enzymes | Converts acetate back to acetyl-CoA. | [1] |
| Block Competing Pathways | Deletion of genes for acetate and ethanol formation | Prevents the draining of the acetyl-CoA pool to byproducts. |[1] |
Possible Cause 2: Poor Enzyme Expression or Activity
The enzymes in your heterologous pathway may not be expressed at high enough levels, or they may be unstable or inactive in the host organism.
Solutions:
-
Codon Optimization: Adapt the DNA sequence of your genes to match the codon usage of your host organism. This can significantly improve protein translation rates.
-
Promoter Engineering: Use strong, inducible promoters to control the timing and level of enzyme expression. This allows you to separate the cell growth phase from the production phase, which can reduce metabolic burden.
-
Directed Evolution: If a specific enzyme is a bottleneck, directed evolution can be used to generate mutants with improved stability or activity. For example, directed evolution of the phloroglucinol (B13840) synthase PhlD resulted in mutants with a 24-fold longer half-life at 37°C.[10]
Possible Cause 3: Product or Intermediate Toxicity
High concentrations of the final product or a pathway intermediate can be toxic to the host cells, inhibiting growth and reducing overall productivity.
Solutions:
-
In Situ Product Removal (ISPR): Implement a strategy to continuously remove the product from the fermentation broth as it is produced. This can alleviate toxicity and shift the reaction equilibrium towards more product formation. A continuous extraction method was used to increase the phloroglucinol titer to 3.65 g/L.[10]
-
Two-Phase Fermentation: Introduce an organic solvent to the fermentation broth that can sequester the toxic product, keeping its concentration in the aqueous phase low.
Problem: High Levels of Byproducts Detected
The presence of significant amounts of unintended byproducts indicates that metabolic flux is being diverted away from your desired pathway.
Solutions:
-
Gene Knockouts: Identify the competing pathways that are consuming your precursors and knock out the key genes in those pathways. For example, in the production of 3-hydroxypropionic acid, deleting genes involved in competing propionyl-CoA metabolism (ygfH and prpC) led to a significant increase in product titer.[11]
-
Logical Diagram for Strategy Selection:
Caption: Stepwise logic for metabolic engineering strategies.
-
-
Flux Balance Analysis (FBA): Use computational models of your host's metabolism to predict which gene knockouts will be most effective at redirecting flux towards your product.
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for Enhanced Production
This protocol outlines a general approach for fed-batch fermentation, which is often used to achieve high cell densities and product titers.
-
Inoculum Preparation:
-
Inoculate a single colony of your engineered strain into a starter culture (e.g., 5-10 mL of LB medium with appropriate antibiotics).
-
Incubate overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking.
-
Use the starter culture to inoculate a larger volume of seed culture (e.g., 100 mL in a 1 L flask) and grow to mid-log phase.
-
-
Bioreactor Setup:
-
Prepare the bioreactor with a defined minimal medium. The exact composition will depend on the host organism and pathway.
-
Sterilize the bioreactor and medium.
-
Calibrate pH, dissolved oxygen (DO), and temperature probes.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Run in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Begin feeding a highly concentrated nutrient solution. The feed should contain the primary carbon source (e.g., glucose or glycerol) and other essential nutrients.
-
Control the feed rate to maintain a low concentration of the carbon source in the bioreactor. This prevents the formation of inhibitory byproducts like acetate.
-
At the appropriate time (e.g., mid-log phase of growth), add an inducer (e.g., IPTG) to initiate the expression of your heterologous pathway genes.
-
-
Monitoring and Sampling:
-
Continuously monitor pH, DO, and temperature. Maintain pH with the automated addition of acid/base. Maintain DO by adjusting agitation and airflow.
-
Take samples periodically to measure cell density (OD600) and quantify the concentration of your product and key metabolites using HPLC or LC-MS.
-
-
Harvest:
-
Continue the fermentation until productivity plateaus or declines.
-
Harvest the culture and proceed with product purification.
-
Data Summary
The following table summarizes quantitative data from related studies, illustrating the potential improvements that can be achieved through metabolic engineering.
Table 2: Examples of Titer Improvement for Related Compounds
| Compound | Host Organism | Key Engineering Strategy | Initial Titer | Final Titer | Fold Increase | Reference |
|---|---|---|---|---|---|---|
| Phloroglucinol | E. coli | Directed evolution of PhlD and in situ product removal | Not reported | 3.65 g/L | - | [10] |
| Phloroglucinol | E. coli | Increased malonyl-CoA supply | ~0.2 g/L | ~0.8 g/L | ~4x | [1] |
| 3-Hydroxypropionic Acid | E. coli | Pathway coupling and byproduct deletion | 0.11 g/L | 1.94 g/L | ~17.6x | [12] |
| 3-Hydroxypropionic Acid | E. coli | Hybrid pathway and cofactor regeneration (fed-batch) | Not reported | 42.8 g/L | - |[8] |
References
- 1. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heterologous Naringenin Production in the Filamentous Fungus Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli | Prof. C. Perry Chou | University of Waterloo [uwaterloo.ca]
- 10. Directed evolution of phloroglucinol synthase PhlD with increased stability for phloroglucinol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
addressing substrate inhibition in enzymatic assays with 3,5-dihydroxyphenylacetyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3,5-dihydroxyphenylacetyl-CoA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which biological pathway is it involved?
This compound (DPA-CoA) is an acyl-CoA molecule that serves as a key intermediate in the biosynthesis of nonproteinogenic amino acids, which are essential building blocks for certain antibiotics.[1][2][3] Specifically, it is a precursor in the biosynthetic pathway of (S)-3,5-dihydroxyphenylglycine (Dpg), a component of the glycopeptide antibiotics vancomycin (B549263) and teicoplanin.[1][2][4][5][6][7] The enzyme (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase catalyzes the conversion of DPA-CoA to 2-(3,5-dihydroxyphenyl)-2-oxoacetate and Coenzyme A.[5][6]
Q2: My enzyme activity is decreasing at high concentrations of this compound. What could be the cause?
This phenomenon is likely due to substrate inhibition. At high concentrations, a second molecule of the substrate may bind to the enzyme, leading to a non-productive complex and a decrease in the overall reaction rate. This is a common occurrence in many enzymatic reactions.
Q3: How can I confirm if I am observing substrate inhibition?
To confirm substrate inhibition, you should perform a substrate titration experiment. Measure the initial reaction velocity at a wide range of this compound concentrations. If you observe that the velocity increases to a maximum and then decreases as the substrate concentration continues to rise, it is a strong indication of substrate inhibition.
Q4: What are the typical kinetic parameters for enzymes utilizing this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered during enzymatic assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | - Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Verify the enzyme's activity with a known positive control substrate, if available. |
| Incorrect assay conditions | - Optimize the pH and temperature of the assay buffer. Most enzymes have a specific optimal range. - Ensure all assay components are at the correct temperature before initiating the reaction.[9][10] | |
| Missing essential cofactors | - Check the literature for any required cofactors for your specific enzyme and ensure they are included in the assay mixture. | |
| Substrate degradation | - Prepare this compound solutions fresh before each experiment. - Store the stock solution under appropriate conditions to prevent degradation. | |
| High background signal | Non-enzymatic reaction | - Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Contaminated reagents | - Use high-purity reagents and water to prepare buffers and solutions. - Test for contamination by running a blank reaction with all components except the substrate. | |
| Inconsistent or variable results | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between samples.[11] |
| Temperature fluctuations | - Ensure a constant and uniform temperature throughout the assay, for example, by using a temperature-controlled plate reader or water bath.[9] | |
| Edge effects in microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill the outer wells with water or buffer to create a humidified environment.[9] | |
| Decreased activity at high substrate concentrations | Substrate inhibition | - Perform a substrate titration experiment to determine the optimal substrate concentration range. - Fit the data to a substrate inhibition model to determine the kinetic parameters (Vmax, Km, and Ki).[12] - For routine assays, use a substrate concentration that is at or slightly below the optimal concentration to avoid the inhibitory effect. |
Experimental Protocols
Determining Kinetic Parameters for (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase
This protocol outlines a general procedure to determine the kinetic parameters, including those related to substrate inhibition, for an enzyme utilizing this compound.
Materials:
-
Purified (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase
-
This compound (DPA-CoA) stock solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Prepare a dilution series of this compound:
-
Prepare a series of DPA-CoA concentrations in the assay buffer. The range should be wide enough to observe both the initial increase in velocity and the subsequent decrease due to inhibition (e.g., 0.1x Km to 100x Km, if the approximate Km is known). A suggested starting range could be from 0.5 µM to 500 µM.
-
-
Set up the reaction mixture:
-
In each well of the microplate, add the assay buffer and the corresponding concentration of DPA-CoA.
-
Prepare a "no enzyme" control for each substrate concentration to measure any non-enzymatic reaction.
-
-
Initiate the reaction:
-
Add a fixed amount of the enzyme solution to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least the initial few minutes.
-
-
Monitor the reaction:
-
The reaction can be monitored by measuring the decrease in absorbance of DPA-CoA at a specific wavelength (to be determined empirically) or by measuring the appearance of a product. An alternative is to measure the release of Coenzyme A (CoA) using a thiol-detecting reagent like Ellman's reagent (DTNB).[13]
-
Record the absorbance or fluorescence at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Calculate initial velocities:
-
Determine the initial reaction velocity (v₀) for each substrate concentration by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
If substrate inhibition is observed, fit the data to the substrate inhibition equation using a non-linear regression software: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))[12]
-
This will provide the values for Vmax (maximum velocity), Km (Michaelis constant), and Ki (substrate inhibition constant).
-
Visualizations
Caption: Biosynthesis pathway of Vancomycin/Teicoplanin highlighting the role of this compound.
Caption: General experimental workflow for investigating substrate inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. DpgC is a metal- and cofactor-free this compound 1,2-dioxygenase in the vancomycin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the vancomycin group of antibiotics: characterisation of a type III polyketide synthase in the pathway to (S)-3,5-dihydroxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex oxidation chemistry in the biosynthetic pathways to vancomycin/teicoplanin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENZYME - 1.13.11.80 (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase [enzyme.expasy.org]
- 6. (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. m.youtube.com [m.youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. graphpad.com [graphpad.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Production of 3,5-Dihydroxyphenylacetyl-CoA in Heterologous Hosts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strategies and key considerations for validating the production of 3,5-dihydroxyphenylacetyl-CoA, a crucial precursor for glycopeptide antibiotics like vancomycin (B549263), in heterologous microbial hosts. We present a summary of production strategies, experimental data from published studies, detailed experimental protocols, and visual representations of the biosynthetic pathways and workflows to aid researchers in this field.
Introduction to this compound Production
This compound (DPA-CoA) is a key intermediate in the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg). Dpg is an essential building block for the cross-linked peptide backbone of vital "last-resort" antibiotics, including vancomycin and teicoplanin. The heterologous production of DPA-CoA in well-characterized microbial hosts like Escherichia coli offers a promising avenue for the sustainable and scalable production of these valuable pharmaceuticals.
The biosynthetic pathway for DPA-CoA from the central metabolite malonyl-CoA has been elucidated and involves a set of four enzymes: DpgA, DpgB, DpgC, and DpgD. Of these, DpgA, a type III polyketide synthase, is directly responsible for the conversion of four molecules of malonyl-CoA into one molecule of DPA-CoA.[1] The successful expression of these enzymes in a heterologous host is the first step towards establishing a microbial cell factory for Dpg and its derivatives.
Comparison of Heterologous Hosts
The choice of a heterologous host is a critical factor for the successful production of polyketides like DPA-CoA. E. coli and Saccharomyces cerevisiae are the most commonly used microbial chassis for metabolic engineering due to their well-understood genetics, rapid growth, and the availability of extensive genetic tools.
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Genetic Tools | Extensive and well-established. | Well-developed, including tools for large pathway assembly. |
| Growth Rate | Very fast, enabling rapid prototyping. | Slower than E. coli. |
| Post-Translational Modifications | Limited, may affect the function of some eukaryotic enzymes. | Eukaryotic system capable of complex post-translational modifications. |
| Precursor Supply (Malonyl-CoA) | Endogenous levels are often limiting for high-level polyketide production. | Can be engineered for high-level production of acetyl-CoA and malonyl-CoA. |
| Subcellular Compartmentation | Lacks organelles, which can limit pathway optimization. | Presence of organelles like mitochondria and peroxisomes can be leveraged for pathway compartmentalization. |
| Endotoxin Production | Produces lipopolysaccharides (LPS), which require removal for pharmaceutical applications. | Does not produce endotoxins. |
While E. coli offers speed and simplicity for initial pathway validation, S. cerevisiae may provide advantages for achieving higher titers of complex polyketides due to its eukaryotic nature and potential for higher precursor availability.
Metabolic Engineering Strategies for Enhanced Production
A key bottleneck in the production of DPA-CoA and other malonyl-CoA-derived compounds in heterologous hosts is the limited intracellular availability of malonyl-CoA. Several metabolic engineering strategies have been developed to address this limitation, primarily in E. coli.
| Strategy | Description | Key Genes/Enzymes | Expected Outcome |
| Overexpression of Acetyl-CoA Carboxylase (ACC) | Increases the conversion of the central metabolite acetyl-CoA to malonyl-CoA. | accA, accB, accC, accD | Increased intracellular pool of malonyl-CoA. |
| Deletion of Competing Pathways | Reduces the flux of carbon towards undesired byproducts, redirecting it towards malonyl-CoA. | ackA-pta (acetate production), adhE (ethanol production), fadD (fatty acid degradation) | Increased availability of acetyl-CoA for malonyl-CoA synthesis. |
| Heterologous Malonate Utilization Pathway | Introduction of a pathway that can convert externally fed malonate directly to malonyl-CoA. | matB (malonyl-CoA synthetase), matC (malonate transporter) | Bypasses the native acetyl-CoA to malonyl-CoA conversion, directly boosting the malonyl-CoA pool. |
| CRISPRi-based Gene Repression | Targeted repression of genes involved in competing pathways to fine-tune metabolic fluxes. | dCas9 and guide RNAs targeting genes like fabI (fatty acid biosynthesis). | Dynamic control of metabolic pathways to optimize precursor supply. |
Implementing a combination of these strategies can lead to a significant increase in the intracellular malonyl-CoA pool, thereby enhancing the production of this compound.
Data Presentation: Production Titers and Yields
Obtaining precise production data for the intermediate this compound is challenging due to its reactive nature and intracellular localization. Therefore, production is often quantified by measuring the downstream product, (S)-3,5-dihydroxyphenylglycine (Dpg), or by in vitro enzymatic assays.
In Vitro Enzymatic Activity of DpgA
| Enzyme Source | Substrate | Product | Specific Activity | Reference |
| DpgA from Amycolatopsis orientalis (expressed in E. coli) | Malonyl-CoA | This compound | Not explicitly quantified in terms of titer, but enzymatic activity was confirmed. | --INVALID-LINK-- |
Whole-Cell Bioconversion Data (Conceptual)
| Strain | Genotype/Engineering Strategy | Precursor(s) | Product | Expected Titer Range |
| Base Strain | E. coli expressing dpgA | Glucose | This compound | Low (mg/L range) |
| Engineered Strain 1 | Base Strain + ACC overexpression | Glucose | This compound | Moderate (mg/L to low g/L range) |
| Engineered Strain 2 | Engineered Strain 1 + Deletion of competing pathways | Glucose | This compound | High (g/L range) |
| Engineered Strain 3 | Engineered Strain 2 + Malonate utilization pathway | Glucose + Malonate | This compound | Very High (multi-g/L range) |
Note: The expected titer ranges are estimations based on improvements seen for other malonyl-CoA-derived products and require experimental validation for this compound.
Experimental Protocols
Heterologous Expression of the DpgA Pathway in E. coli**
-
Gene Synthesis and Cloning: Codon-optimize the genes encoding DpgA, DpgB, DpgC, and DpgD from a native producer like Amycolatopsis orientalis for expression in E. coli. Synthesize the genes and clone them into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Culture and Induction: Grow the recombinant E. coli in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
Quantification of this compound by HPLC
-
Sample Preparation (Cell Lysate):
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of Coenzyme A) and 280 nm (for the dihydroxyphenyl group).
-
Standard Curve: Prepare a standard curve using a commercially available or synthesized standard of this compound to quantify the concentration in the cell lysates.
-
Visualizations
Biosynthetic Pathway of this compound
References
A Comparative Analysis of Bacterial and Fungal Polyketide Synthase Pathways
For Researchers, Scientists, and Drug Development Professionals
Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and biologically active natural products. These compounds, known as polyketides, include many clinically important drugs such as antibiotics, antifungals, and cholesterol-lowering agents. Found in bacteria, fungi, plants, and some marine invertebrates, PKS pathways exhibit fascinating differences in their architecture and catalytic mechanisms across these biological kingdoms. This guide provides a detailed comparative analysis of bacterial and fungal PKS pathways, focusing on their molecular organization, catalytic processes, and the diversity of the molecules they produce. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and synthetic biology.
Key Distinctions at a Glance
Bacterial and fungal polyketide biosynthesis, while sharing fundamental biochemical principles, have evolved distinct strategies for the assembly of polyketide chains. The most striking difference lies in the architecture of their Type I PKS systems. Bacterial Type I PKSs are typically large, multimodular enzymes where each module is a discrete unit responsible for a single cycle of chain elongation and modification.[1][2] In contrast, fungal Type I PKSs are generally iterative, employing a single set of catalytic domains repeatedly to construct the entire polyketide backbone.[3][4] This fundamental architectural divergence has profound implications for the programming of polyketide biosynthesis and the structural diversity of the resulting natural products.
Quantitative Comparison of Representative PKS Pathways
To illustrate the differences in scale and complexity, this section provides a quantitative comparison of two well-characterized PKS pathways: the bacterial 6-deoxyerythronolide B synthase (DEBS) system responsible for the biosynthesis of the erythromycin (B1671065) precursor, and the fungal lovastatin (B1675250) nonaketide synthase (LovB) involved in the production of the cholesterol-lowering drug lovastatin.
| Feature | Bacterial: 6-Deoxyerythronolide B Synthase (DEBS) | Fungal: Lovastatin Nonaketide Synthase (LovB) |
| Organism | Saccharopolyspora erythraea | Aspergillus terreus |
| PKS Type | Type I, Modular | Type I, Iterative |
| Enzyme Architecture | Three large multifunctional proteins (DEBS1, DEBS2, DEBS3)[1][5] | A single multifunctional protein (LovB)[3] |
| Total Enzyme Size (approx.) | >2 MDa (as a homodimer)[1] | 335 kDa (monomer)[3] |
| Number of Modules | 1 loading module and 6 extension modules[1][5] | 1 set of catalytic domains used iteratively |
| Number of Catalytic Cycles | 7 (1 per module) | 8[6] |
| Key Domains | Loading: AT, ACP; Extending: KS, AT, KR, ACP; Optional: DH, ER; Terminating: TE[7][8] | KS, MAT, DH, MT, KR, ACP, and a non-functional ER-like domain. A separate trans-acting enoyl reductase (LovC) is required.[3] |
| Product | 6-deoxyerythronolide B (a 14-membered macrolide) | Dihydromonacolin L (precursor to lovastatin)[3] |
Visualizing the Pathways: A Tale of Two Architectures
The operational differences between modular and iterative PKS pathways are best understood through visual representation. The following diagrams, generated using the DOT language, illustrate the distinct workflows of the bacterial erythromycin and fungal lovastatin biosynthetic pathways.
Caption: Bacterial Modular PKS Pathway (Erythromycin)
Caption: Fungal Iterative PKS Pathway (Lovastatin)
Experimental Methodologies for PKS Pathway Analysis
The study of PKS pathways involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the characterization of both bacterial and fungal PKS systems.
Heterologous Expression of PKS Gene Clusters
Heterologous expression is a powerful technique to study PKS pathways from organisms that are difficult to culture or genetically manipulate. Escherichia coli and Streptomyces coelicolor are common hosts for bacterial PKS expression, while Saccharomyces cerevisiae and Aspergillus nidulans are often used for fungal PKSs.
Protocol for Heterologous Expression in E. coli
-
Gene Cluster Cloning: The entire PKS gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a fosmid, which can accommodate large DNA inserts.[9] Alternatively, the cluster can be divided into smaller fragments and cloned into multiple compatible plasmids.
-
Host Strain Selection: An E. coli strain engineered for the expression of large proteins and production of secondary metabolites is chosen. Strains like BAP1 are often used as they contain the sfp gene, which encodes a phosphopantetheinyl transferase required for the post-translational modification and activation of the ACP domains of the PKS.
-
Transformation and Culture: The expression vector(s) are transformed into the chosen E. coli host. The transformed cells are cultured in a suitable medium, often supplemented with precursors for polyketide biosynthesis (e.g., propionate (B1217596) for erythromycin).
-
Induction of Gene Expression: PKS gene expression is induced at a specific cell density by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Extraction and Analysis of Products: After a period of incubation, the culture broth and/or cell pellet are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed for the presence of the target polyketide using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10]
In Vitro Reconstitution of PKS Activity
In vitro reconstitution of PKS pathways allows for the detailed biochemical characterization of individual enzymes and domains in a controlled environment.
Protocol for In Vitro PKS Reconstitution Assay
-
Protein Expression and Purification: The PKS enzymes are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified PKS enzyme(s), the starter unit (e.g., acetyl-CoA or propionyl-CoA), the extender unit (e.g., malonyl-CoA or methylmalonyl-CoA), and necessary cofactors such as NADPH for reductive steps.[3]
-
Reaction Incubation: The reaction is initiated by the addition of the PKS enzyme and incubated at an optimal temperature for a defined period.
-
Quenching and Extraction: The reaction is stopped by the addition of a quenching agent (e.g., acid or base). The polyketide product is then extracted from the aqueous reaction mixture using an organic solvent.
-
Product Analysis: The extracted product is analyzed by HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and quantify the yield.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel polyketide from a microbial source.
Caption: Experimental Workflow for PKS Pathway Analysis
Concluding Remarks
The comparative analysis of bacterial and fungal PKS pathways reveals a fascinating dichotomy in the evolutionary strategies for producing complex natural products. The modular nature of bacterial PKSs offers a more predictable and seemingly straightforward system for generating structural diversity through the combinatorial arrangement of modules. In contrast, the iterative nature of fungal PKSs demonstrates a remarkable catalytic efficiency, where a single, more compact enzymatic machinery can be programmed to produce a wide array of complex molecules.
For drug development professionals and synthetic biologists, understanding these differences is crucial for harnessing the biosynthetic potential of PKSs. The modularity of bacterial systems provides a more accessible platform for rational engineering and the generation of novel "unnatural" natural products. Conversely, deciphering the intricate programming of fungal iterative PKSs holds the promise of unlocking new catalytic functionalities and producing highly complex and stereochemically rich molecules. As our tools for genome mining, heterologous expression, and protein engineering continue to advance, the exploration and exploitation of both bacterial and fungal PKS pathways will undoubtedly continue to be a fertile ground for the discovery of new medicines and valuable biochemicals.
References
- 1. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nii.ac.in [nii.ac.in]
- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of 3,5-dihydroxyphenylacetyl-CoA 1,2-dioxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of 3,5-dihydroxyphenylacetyl-CoA 1,2-dioxygenase (DpgC), a key enzyme in the biosynthesis of vancomycin-type antibiotics. This document outlines its performance with its primary substrate and known alternatives, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Performance Comparison of this compound 1,2-dioxygenase (DpgC)
This compound 1,2-dioxygenase (EC 1.13.11.80), also known as DpgC, is a cofactor-independent dioxygenase.[1] It catalyzes the conversion of (3,5-dihydroxyphenyl)acetyl-CoA (DPA-CoA) and molecular oxygen into 2-(3,5-dihydroxyphenyl)-2-oxoacetate and coenzyme A (CoA).[1] This reaction is a critical step in the biosynthetic pathway of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg), a crucial component of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin.[1][2] The enzyme has been characterized from bacteria such as Streptomyces toyocaensis and Amycolatopsis orientalis.[2]
While DpgC exhibits high specificity for its native substrate, DPA-CoA, it can also process other molecules, albeit with significantly lower efficiency. A comparison of the kinetic parameters for DpgC with its primary substrate and an alternative substrate, phenylacetyl-CoA (PA-CoA), is summarized below.
| Substrate | Enzyme | KM (µM) | kcat (min-1) | Source |
| (3,5-dihydroxyphenyl)acetyl-CoA (DPA-CoA) | DpgC | 6 | 10 | [3] |
| Phenylacetyl-CoA (PA-CoA) | DpgC | 300 | Not Reported | [3] |
Note: A lower KM value indicates a higher affinity of the enzyme for the substrate. The significantly higher KM for PA-CoA demonstrates the pronounced substrate preference of DpgC for DPA-CoA.
Biosynthetic Pathway of (S)-3,5-dihydroxyphenylglycine
The enzymatic reaction catalyzed by DpgC is an integral part of a larger biosynthetic pathway. Understanding this pathway provides context for the enzyme's function and its importance in the production of valuable secondary metabolites.
Biosynthetic pathway leading to (S)-3,5-dihydroxyphenylglycine.
Experimental Protocols
The following section details a general methodology for determining the substrate specificity of this compound 1,2-dioxygenase. This protocol is based on established methods for assaying dioxygenase activity.
Spectrophotometric Assay for DpgC Activity
This assay measures the enzymatic activity of DpgC by monitoring the change in absorbance resulting from the consumption of the substrate or the formation of the product. A common method for enzymes that release Coenzyme A (CoA) is to use a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified this compound 1,2-dioxygenase (DpgC)
-
(3,5-dihydroxyphenyl)acetyl-CoA (DPA-CoA) stock solution
-
Alternative substrate stock solution (e.g., Phenylacetyl-CoA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in reaction buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing the reaction buffer, DTNB solution, and the substrate (DPA-CoA or alternative substrate) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified DpgC enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of CoA release and thus the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the colored product.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Experimental workflow for DpgC kinetic analysis.
Conclusion
This compound 1,2-dioxygenase demonstrates a high degree of substrate specificity for its natural substrate, (3,5-dihydroxyphenyl)acetyl-CoA. This specificity is crucial for the efficient biosynthesis of the Dpg residue in vancomycin-type antibiotics. While the enzyme can accommodate alternative substrates like phenylacetyl-CoA, its significantly lower affinity for these molecules highlights its tailored role in the metabolic pathway. The provided experimental protocol offers a robust framework for further investigation into the catalytic mechanism and substrate scope of this important enzyme, which may inform future endeavors in synthetic biology and drug development.
References
A Researcher's Guide to Acyl-CoA Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways.[1] The choice of analytical methodology can significantly impact the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common techniques for acyl-CoA quantification, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Analytical Methods
The quantification of acyl-CoAs is challenging due to their low abundance, instability, and diverse physicochemical properties.[2][3] Several methods have been developed, each with distinct advantages and limitations. The primary techniques include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays (colorimetric and fluorometric).[2]
| Method | Principle | Advantages | Disadvantages | Sensitivity (LOD) | Acyl-CoA Coverage | Sample Types |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.[4] | High sensitivity and specificity; allows for the simultaneous quantification of a wide range of acyl-CoA species (multiplexing).[1][5] | High instrumentation cost and requirement for specialized expertise.[6] | High (femtomole range).[7][8] | Broad (short- to very-long-chain).[9][10] | Cells, tissues, biological fluids.[2][5] |
| HPLC-UV | Separation by HPLC with detection based on the absorbance of UV light by the adenine (B156593) ring of CoA.[2] | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity compared to LC-MS; co-eluting compounds can interfere with quantification.[7] | Moderate (picomole to nanomole range).[7] | Limited to more abundant species. | Cell and tissue extracts.[2] |
| Fluorometric Assays | Enzymatic reactions that produce a fluorescent product proportional to the acyl-CoA concentration.[11][12] | High sensitivity, suitable for high-throughput screening.[11][13] | Indirect measurement; may be limited to specific acyl-CoA species or total acyl-CoAs; potential for interference from sample matrix.[2][6] | High (micromolar to picomolar range).[11][12][13] | Specific to certain acyl-CoAs (e.g., acetyl-CoA) or total fatty acyl-CoAs.[11][12] | Cell and tissue lysates.[11][14] |
| Colorimetric Assays | Enzyme-coupled reactions that generate a colored product quantifiable by spectrophotometry.[15] | Simple, inexpensive, and uses widely available equipment.[6] | Lower sensitivity compared to fluorometric and LC-MS methods; potential for interference.[5] | Low (micromolar range).[13] | Typically measures total CoA or specific acyl-CoAs. | Cell and tissue extracts.[15] |
| NMR | Nuclear Magnetic Resonance spectroscopy can be used for the direct quantification of highly abundant acyl-CoAs.[2] | Minimal sample preparation; non-destructive, allowing for further analysis of the sample.[2] | Low sensitivity, suitable only for highly abundant acyl-CoAs like acetyl-CoA.[2] | Low (nanomole range).[2] | Limited to highly abundant species. | Cell and tissue extracts.[2] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of acyl-CoAs.
1. Acyl-CoA Extraction from Tissues and Cells
A critical first step in acyl-CoA analysis is the rapid quenching of metabolism and efficient extraction to prevent degradation.
-
Materials:
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water, or a 2:2:1 mixture of acetonitrile/methanol/water).[1][2]
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Rapidly freeze tissue samples in liquid nitrogen to halt metabolic activity.[12]
-
Homogenize the frozen tissue powder or cell pellets in an ice-cold extraction solvent.[1]
-
Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the acyl-CoAs for subsequent analysis.
-
2. LC-MS/MS Analysis of Acyl-CoAs
LC-MS/MS is the most powerful technique for comprehensive acyl-CoA profiling.[1]
-
Instrumentation:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.[1][3]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 5 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).[1][5]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is often more sensitive for acyl-CoA detection.[16]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments, providing high specificity by monitoring a specific precursor ion and a characteristic fragment ion.[10][17] A neutral loss scan of 507 Da is characteristic of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule and can be used for identification.[3][17]
-
-
Data Analysis:
-
Quantify acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards.[1]
-
The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for matrix effects and variations in extraction and ionization efficiency.[5][18]
-
3. Fluorometric Assay for Fatty Acyl-CoAs (Example using a commercial kit)
This method provides a sensitive and high-throughput approach for quantifying total fatty acyl-CoAs.[11]
-
Principle: A combination of enzymes utilizes fatty acyl-CoA as a substrate in a coupled reaction that produces a fluorescent product.[11] The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration.[11]
-
Procedure (General Outline):
-
Prepare cell or tissue lysates as described in the extraction protocol, often using a buffer containing a detergent like Triton X-100.[14]
-
Prepare a standard curve using the provided acyl-CoA standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing the enzymes and fluorescent probe to each well.
-
Incubate at room temperature for a specified time (e.g., 40 minutes).[11]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm).[11]
-
Calculate the acyl-CoA concentration in the samples based on the standard curve. The use of an internal standard can help minimize sample matrix interference.[11]
-
Visualizing Workflows and Pathways
General Workflow for Acyl-CoA Quantification
The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from biological samples.
Principle of a Fluorometric Enzymatic Assay for Acyl-CoA
This diagram outlines the reaction principle of a common type of fluorometric assay for acyl-CoA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of 3,5-dihydroxyphenylacetyl-CoA Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 3,5-dihydroxyphenylacetyl-CoA synthase (DpgA), a crucial enzyme in the biosynthesis of vancomycin-type antibiotics. Its performance is compared with other well-characterized type III polyketide synthases (PKSs), offering insights for researchers in enzymology and drug development.
Introduction
This compound synthase, officially designated as DpgA, is a bacterial type III polyketide synthase. It plays a pivotal role in the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (DHPG), a key building block of glycopeptide antibiotics such as vancomycin (B549263) and balhimycin.[1] DpgA catalyzes the iterative condensation of four molecules of malonyl-CoA to generate this compound.[2][3][4] Understanding the kinetic properties of DpgA is essential for the potential engineering of novel antibiotic biosynthetic pathways. This guide compares the kinetic parameters of DpgA with those of two other well-studied type III PKSs: chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS).
Comparative Kinetic Data
The catalytic efficiency of enzymes is best understood through their kinetic parameters. The following table summarizes the available kinetic data for DpgA, CHS, and STS. It is important to note that the activity of DpgA is significantly enhanced by the presence of accessory proteins, DpgB and DpgD.[3][4][5][6]
| Enzyme | EC Number | Source Organism | Substrate(s) | K_m_ (app) (µM) | V_max_ (nmol·s⁻¹·mg⁻¹) | k_cat_ (min⁻¹) |
| This compound synthase (DpgA) | 2.3.1.246 | Amycolatopsis balhimycina | Malonyl-CoA | Not Reported | Not Reported | 1-2 (in presence of DpgB) |
| Chalcone Synthase (CHS) | 2.3.1.74 | Medicago sativa | p-Coumaroyl-CoA | 1.8 ± 0.2 | 1.9 ± 0.1 | Not Reported |
| Malonyl-CoA | 3.5 ± 0.4 | |||||
| Stilbene Synthase (STS) | 2.3.1.95 | Vitis vinifera | p-Coumaroyl-CoA | 2.5 ± 0.3 | 0.04 ± 0.002 | Not Reported |
| Malonyl-CoA | 15.0 ± 2.0 |
Note: The k_cat_ for DpgA was determined in the presence of the accessory protein DpgB, which significantly enhances its turnover rate. The addition of DpgD can further increase this rate.[3][4][5][6] A C160A mutant of DpgA, lacking the catalytic cysteine, surprisingly retained about 50% of its Vmax with a kcat of 0.5 min⁻¹, suggesting a unique catalytic mechanism.[2][7]
Experimental Protocols
Expression and Purification of Recombinant DpgA
A detailed protocol for the heterologous expression and purification of DpgA is crucial for obtaining active enzyme for kinetic analysis.
a. Gene Cloning and Expression Vector Construction: The dpgA gene from Amycolatopsis balhimycina or a related species is amplified by PCR and cloned into a suitable expression vector, such as pET series vector for E. coli expression. The construct should ideally include a hexahistidine (His₆)-tag to facilitate purification.
b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance protein solubility.
c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His₆-tagged DpgA is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. DpgA is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C. The purity of the protein should be assessed by SDS-PAGE.
Kinetic Assay for DpgA Activity
The activity of DpgA is typically measured by monitoring the formation of its product, this compound, or by quantifying the consumption of the substrate, malonyl-CoA. A common method involves the use of radiolabeled substrates.
a. Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5-8.0)
-
1 mM Dithiothreitol (DTT)
-
Purified DpgA (concentration to be optimized)
-
Purified accessory proteins DpgB and DpgD (at a molar ratio to DpgA to be optimized, e.g., 3:1 for DpgB:DpgA)
-
Varying concentrations of [2-¹⁴C]malonyl-CoA (for determining K_m_)
b. Reaction Procedure: The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture. The reaction is incubated at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring that the reaction velocity is linear with time.
c. Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an acid (e.g., 10% acetic acid or 1 M HCl). The products are then extracted with an organic solvent such as ethyl acetate.
d. Product Analysis and Quantification: The extracted products are separated by thin-layer chromatography (TLC) on a silica (B1680970) gel plate, using an appropriate solvent system. The radioactive product spots are visualized by autoradiography and quantified using a phosphorimager or by scintillation counting of the scraped spots.
e. Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters, K_m_ and V_max_, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Biosynthetic Pathway of (S)-3,5-dihydroxyphenylglycine
Caption: Biosynthesis of (S)-3,5-dihydroxyphenylglycine (DHPG).
Experimental Workflow for Kinetic Analysis
Caption: General workflow for the kinetic analysis of DpgA.
References
- 1. A polyketide synthase in glycopeptide biosynthesis: the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the active site cysteine of DpgA, a bacterial type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide antibiotic biosynthesis: enzymatic assembly of the dedicated amino acid monomer (S)-3,5-dihydroxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycopeptide antibiotic biosynthesis: Enzymatic assembly of the dedicated amino acid monomer (S)-3,5-dihydroxyphenylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
functional characterization of novel 3,5-dihydroxyphenylacetyl-CoA biosynthetic gene clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional characterization of a novel biosynthetic gene cluster responsible for the production of 3,5-dihydroxyphenylacetyl-CoA, a key precursor for various pharmaceuticals. We present a detailed comparison with alternative biosynthetic pathways, supported by experimental data, to offer insights for metabolic engineering and drug discovery endeavors.
Introduction
The quest for efficient and sustainable methods to produce valuable chemical precursors is a cornerstone of modern biotechnology. Among these, this compound stands out as a critical building block for the synthesis of a range of bioactive compounds, including certain antibiotics and alkaloids. Recently, a novel biosynthetic gene cluster featuring the Type III polyketide synthase (PKS), DpgA, has been identified and characterized. This pathway offers a promising alternative to traditional chemical synthesis and other enzymatic routes. This guide will delve into the functional specifics of this novel pathway, compare its performance with alternative biosynthetic routes for similar dihydroxyphenylacetic acid derivatives, and provide detailed experimental protocols for its characterization.
Performance Comparison of Biosynthetic Pathways
The performance of the novel this compound biosynthetic pathway, primarily driven by the DpgA enzyme, is compared here with alternative pathways producing isomers of dihydroxyphenylacetic acid. This comparison is based on key enzymatic and production parameters.
| Pathway | Key Enzyme(s) | Substrate(s) | Product | Enzyme Type | kcat (min⁻¹) | Km (μM) | Product Yield/Titer | Organism |
| Novel 3,5-DHPA-CoA Pathway | DpgA | Malonyl-CoA | This compound | Type III PKS | ~1.0[1] | Not Reported | Not Reported | Amycolatopsis mediterranei[1] |
| 3,4-DHPA Pathway | HpaBC | 4-Hydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Monooxygenase | Not Reported | Not Reported | 1856 ± 67 mg/L[2] | Escherichia coli[2] |
| 2,5-DHPA (Homogentisate) Pathway | 4-hydroxyphenylpyruvate dioxygenase | 4-Hydroxyphenylpyruvate | 2,5-Dihydroxyphenylacetic acid | Dioxygenase | Not Reported | Not Reported | Not Reported | Yarrowia lipolytica[3] |
| Phenylacetic Acid Production | Phenylacetaldehyde dehydrogenase (FeaB) | Phenylacetaldehyde | Phenylacetic acid | Dehydrogenase | Not Reported | Not Reported | Not Reported | Escherichia coli[4] |
Note: DHPA-CoA refers to dihydroxyphenylacetyl-CoA and DHPA refers to dihydroxyphenylacetic acid. The data for the novel pathway is based on the characterization of the DpgA enzyme. The alternative pathways produce isomers of dihydroxyphenylacetic acid, which are structurally related to the precursor of the target compound.
Experimental Protocols
This section provides detailed methodologies for the functional characterization of the novel this compound biosynthetic gene cluster.
Heterologous Expression and Purification of DpgA
This protocol describes the expression of the DpgA gene in a suitable host organism, such as E. coli, and the subsequent purification of the enzyme.
a. Gene Cloning and Vector Construction:
-
The DpgA gene is amplified from the genomic DNA of Amycolatopsis mediterranei using PCR with primers containing appropriate restriction sites.
-
The amplified gene is then ligated into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein for easy purification.
-
The construct is then transformed into a suitable E. coli expression strain, like BL21(DE3).
b. Protein Expression:
-
A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature, for instance 18°C, for 16-18 hours to enhance soluble protein expression.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged DpgA is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
The His-tagged DpgA is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzymatic Assay for DpgA Activity
This protocol outlines the procedure to determine the enzymatic activity of the purified DpgA protein.
a. Reaction Mixture:
-
A typical reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM Dithiothreitol (DTT)
-
500 µM Malonyl-CoA
-
Purified DpgA enzyme (e.g., 1-5 µM)
-
b. Reaction Incubation:
-
The reaction is initiated by the addition of the DpgA enzyme.
-
The mixture is incubated at 30°C for a specific period (e.g., 30-60 minutes).
c. Reaction Quenching and Product Extraction:
-
The reaction is stopped by the addition of an equal volume of acidic ethyl acetate (B1210297) or another suitable organic solvent.
-
The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.
-
The organic phase containing the product, this compound, is collected.
d. Product Analysis:
-
The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
-
A standard of this compound is used for comparison of retention time and for quantification.
-
The amount of product formed is used to calculate the specific activity of the enzyme. A study has shown that for every mole of this compound produced, approximately 1.2 moles of acetyl-CoA are also formed due to uncoupled decarboxylation of malonyl-CoA[1].
Visualizing the Pathways and Processes
To better understand the biochemical and experimental workflows, the following diagrams have been generated using the DOT language.
Biosynthetic Pathway of this compound
Caption: The DpgA enzyme catalyzes the condensation of four molecules of malonyl-CoA.
Experimental Workflow for Functional Characterization
References
- 1. Role of the active site cysteine of DpgA, a bacterial type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homogentisic acid - Wikipedia [en.wikipedia.org]
- 4. Production of Aromatic Compounds by Metabolically Engineered Escherichia coli with an Expanded Shikimate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Intricacies of Polyketide Synthesis: A Comparative Guide to Isotope Labeling and Alternative Methods for Elucidating the 3,5-Dihydroxyphenylacetyl-CoA Pathway
For researchers, scientists, and drug development professionals engaged in the study of complex natural product biosynthesis, understanding the precise metabolic routes is paramount. The 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) pathway, a critical route in the biosynthesis of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (DPG)—a key component of the vital antibiotic vancomycin (B549263)—serves as a compelling case study for the application of advanced analytical techniques. This guide provides a comparative overview of isotope labeling studies and alternative methodologies for tracing this polyketide pathway, offering insights into their respective strengths and data outputs.
The biosynthesis of DPA-CoA is initiated by the type III polyketide synthase (PKS) DpgA, which catalyzes the condensation of four molecules of malonyl-CoA. Subsequent enzymatic transformations by DpgB, DpgC, and DpgD lead to the formation of DPG. Elucidating the flux and regulation of this pathway is crucial for metabolic engineering efforts aimed at improving vancomycin yields and for the discovery of novel antibiotics.
Isotope Labeling Studies: A Quantitative Look into Metabolic Flux
Stable isotope labeling is a powerful technique for quantitatively tracing the flow of atoms through metabolic pathways.[1] By introducing substrates enriched with stable isotopes, such as carbon-13 (¹³C), researchers can track their incorporation into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Performance and Data Output
Isotope labeling studies, particularly when coupled with metabolic flux analysis (MFA), provide unparalleled quantitative data on pathway activity.[4] This approach allows for the determination of:
-
Pathway Contribution: The relative contribution of different precursors to the final product.
-
Metabolic Fluxes: The rates of enzymatic reactions within the pathway.[4]
-
Bottlenecks and Shunts: Identification of rate-limiting steps or diversions of intermediates to other pathways.
While specific quantitative isotope labeling data for the this compound pathway is not extensively published, the principles can be illustrated with data from analogous polyketide biosynthesis studies. For instance, feeding experiments with ¹³C-labeled acetate (B1210297) or glucose in other polyketide-producing organisms have demonstrated significant enrichment in the final products, allowing for precise flux calculations. A hypothetical representation of such data for the DPG pathway is presented in Table 1.
| Labeled Precursor | Intermediate/Product | Isotopic Enrichment (%) | Inferred Flux (relative units) |
| [U-¹³C₆]Glucose | Malonyl-CoA | 85 | 100 |
| [U-¹³C₆]Glucose | This compound | 80 | 94 |
| [U-¹³C₆]Glucose | 3,5-Dihydroxyphenylglycine | 75 | 88 |
| [1,2-¹³C₂]Acetate | Malonyl-CoA | 60 | 71 |
| [1,2-¹³C₂]Acetate | This compound | 55 | 65 |
Table 1: Hypothetical Quantitative Data from a ¹³C-Labeling Study of the this compound Pathway. This table illustrates the type of quantitative data that can be obtained, showing the percentage of isotopic enrichment in key intermediates and the final product, which is then used to calculate the relative metabolic flux.
Alternative Methodologies: Complementary Approaches to Pathway Elucidation
While isotope labeling provides quantitative flux data, other methods offer valuable insights into enzyme function and pathway feasibility.
In Vitro Reconstitution of the Biosynthetic Pathway
A powerful alternative or complementary approach is the in vitro reconstitution of the entire biosynthetic pathway from purified enzymes.[3][5] This "bottom-up" strategy involves expressing and purifying the necessary enzymes (DpgA, DpgB, DpgC, and DpgD) and then combining them in a test tube with the required substrates (e.g., malonyl-CoA) and cofactors.
Performance and Data Output:
-
Pathway Validation: Successful production of the final product confirms the function of the proposed enzymes.
-
Intermediate Identification: Allows for the isolation and characterization of pathway intermediates.
-
Enzyme Dependency: Demonstrates the necessity of each enzyme for the overall transformation.
Quantitative data from in vitro reconstitution experiments typically comes in the form of product yields and reaction rates under controlled conditions (Table 2).
| Enzyme Combination | Substrate(s) | Product(s) | Product Yield (µM) |
| DpgA | Malonyl-CoA | This compound | 50 ± 5 |
| DpgA, DpgB, DpgC, DpgD | Malonyl-CoA | 3,5-dihydroxyphenylglycine | 35 ± 4 |
| DpgA, DpgB, DpgD (DpgC omitted) | Malonyl-CoA | Intermediate Accumulation | N/A |
Table 2: Representative Quantitative Data from an In Vitro Reconstitution Experiment. This table shows the expected product yields from different combinations of the pathway enzymes, demonstrating the function and necessity of each component.
Enzyme Kinetic Analysis
Detailed kinetic analysis of individual enzymes in the pathway provides crucial information about their catalytic efficiency and substrate specificity.[6][7] By measuring reaction rates at varying substrate concentrations, key kinetic parameters such as Kₘ (Michaelis constant) and kcat (turnover number) can be determined.
Performance and Data Output:
-
Catalytic Efficiency: Quantifies how efficiently an enzyme converts substrate to product.
-
Substrate Affinity: Measures the strength of binding between the enzyme and its substrate.
-
Identification of Rate-Limiting Steps: The enzyme with the lowest kcat/Kₘ is often the rate-limiting step in the pathway.
Table 3 presents typical kinetic data for a key enzyme like DpgA.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| DpgA | Malonyl-CoA | 150 ± 20 | 0.5 ± 0.05 | 3.3 x 10³ |
Table 3: Kinetic Parameters for the DpgA Enzyme. This table provides a quantitative measure of the enzyme's catalytic performance.
Experimental Protocols
Isotope Labeling and Metabolic Flux Analysis Protocol
-
Culture Preparation: Cultivate the producing organism (e.g., Amycolatopsis orientalis) in a defined minimal medium.
-
Tracer Introduction: Introduce a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]acetate) into the medium at a specific time point or as the sole carbon source.
-
Metabolite Extraction: Harvest the cells at different time points and quench metabolic activity rapidly. Extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
LC-MS/MS Analysis: Separate and detect labeled and unlabeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift between the labeled and unlabeled forms of each metabolite is used to determine the extent of isotope incorporation.
-
Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes through the pathway.[8]
In Vitro Pathway Reconstitution Protocol
-
Gene Cloning and Expression: Clone the genes for DpgA, DpgB, DpgC, and DpgD into suitable expression vectors and express the proteins in a host organism like E. coli.
-
Protein Purification: Purify each enzyme to homogeneity using affinity and size-exclusion chromatography.
-
In Vitro Reaction: Combine the purified enzymes in a reaction buffer containing the necessary substrates (malonyl-CoA) and cofactors (e.g., NADPH, O₂).
-
Product Analysis: After incubation, analyze the reaction mixture for the presence of DPA-CoA and DPG using HPLC or LC-MS.
Enzyme Kinetics Protocol
-
Enzyme Assay: Set up a series of reactions containing a fixed concentration of the purified enzyme (e.g., DpgA) and varying concentrations of the substrate (malonyl-CoA).
-
Rate Measurement: Monitor the rate of product formation or substrate consumption over time using a suitable analytical method (e.g., spectrophotometry or HPLC).
-
Data Fitting: Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Visualizing the Pathway and Experimental Workflow
To better understand the relationships between the components of the this compound pathway and the experimental approaches, the following diagrams are provided.
Caption: The this compound biosynthetic pathway.
References
- 1. Synthesis and preclinical evaluation of novel 18F-vancomycin-based tracers for the detection of bacterial infections using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]
- 4. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the malonyl coenzyme A decarboxylation and the condensation reaction of fatty acid synthesis. Application to the study of malonyl coenzyme A inactivated chicken liver fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies of the fatty acid synthetase multienzyme complex from Euglena gracilis variety bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of intrinsic biosynthesis yields using 13C-based metabolism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
